molecular formula C18H16F3N4O7P B12419876 Contezolid phosphoramidic acid

Contezolid phosphoramidic acid

货号: B12419876
分子量: 488.3 g/mol
InChI 键: RIAVILIFLLSVNO-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contezolid phosphoramidic acid is a chemical entity of high interest in antibacterial research and development. It is a crucial intermediate in the synthesis of Contezolid Acefosamil (CZA), a novel O-acyl phosphoramidate prodrug of the antibiotic Contezolid (CZD) . Contezolid is a next-generation oxazolidinone antibiotic designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the functional 70S initiation complex . This mechanism provides potent activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The primary research value of this compound lies in its role in creating a highly soluble prodrug form. The parent drug, Contezolid, has modest aqueous solubility, which limits its development for intravenous (IV) administration . Through strategic phosphoramidate-based prodrug design, Contezolid Acefosamil achieves high aqueous solubility (>200 mg/mL), making it suitable for IV formulations and enabling versatile dosing regimens in preclinical and clinical studies . This prodrug is rapidly converted in vivo to the active moiety, Contezolid, exhibiting efficacy in animal infection models comparable to the parent drug . From a safety perspective, Contezolid was rationally designed to have an improved profile over earlier oxazolidinones like linezolid, showing reduced potential for myelosuppression (e.g., thrombocytopenia) and monoamine oxidase (MAO) inhibition in preclinical and clinical observations . Researchers utilize this compound to explore innovative antibiotic prodrug strategies aimed at overcoming solubility limitations, enhancing pharmacokinetic properties, and ultimately developing more effective treatments for serious Gram-positive bacterial infections. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

分子式

C18H16F3N4O7P

分子量

488.3 g/mol

IUPAC 名称

[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphonic acid

InChI

InChI=1S/C18H16F3N4O7P/c19-12-7-13(15(20)16(21)17(12)23-4-1-10(26)2-5-23)24-8-11(32-18(24)27)9-25(33(28,29)30)14-3-6-31-22-14/h1,3-4,6-7,11H,2,5,8-9H2,(H2,28,29,30)/t11-/m1/s1

InChI 键

RIAVILIFLLSVNO-LLVKDONJSA-N

手性 SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F

规范 SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Contezolid (B1676844) acefosamil (formerly MRX-4) is a novel, next-generation oxazolidinone antibiotic developed to combat infections caused by multidrug-resistant (MDR) Gram-positive bacteria.[1][2] It is a water-soluble prodrug of contezolid (MRX-I), designed to allow for both intravenous (IV) and oral administration.[3][4] Contezolid itself was structurally engineered to retain potent antibacterial activity while mitigating the hematological toxicity and monoamine oxidase inhibition (MAOI) associated with earlier oxazolidinones like linezolid (B1675486).[1][5][6] This guide provides a detailed examination of the conversion, mechanism of action, antibacterial activity, and key experimental methodologies related to contezolid acefosamil and its active form, contezolid.

Prodrug Activation and Pharmacokinetics

Contezolid acefosamil is an inactive compound that undergoes rapid metabolic conversion in the body to release the active antibacterial agent, contezolid.[3][7] This bioactivation is a critical step for its therapeutic effect.

Metabolic Pathway Contezolid acefosamil itself possesses no inherent antibacterial activity.[3][7] Upon administration, it is quickly metabolized into an intermediate product, MRX-1352, which is then subsequently converted into the active drug, contezolid.[3][8][9] Contezolid is later degraded into its primary inactive metabolite, MRX-1320, for excretion.[7][8] This efficient conversion ensures the active drug is delivered effectively to the site of infection.[10]

G cluster_prodrug In Vivo Conversion CZA Contezolid Acefosamil (CZA / MRX-4) [Inactive Prodrug] MRX1352 MRX-1352 [Intermediate] CZA->MRX1352 Rapid Conversion CZD Contezolid (MRX-I) [Active Drug] MRX1352->CZD Transformation MRX1320 MRX-1320 [Inactive Metabolite] CZD->MRX1320 Metabolism

Fig. 1: Metabolic activation pathway of contezolid acefosamil.

Pharmacokinetic Profile The prodrug formulation allows for flexible dosing regimens, including an initial IV administration followed by a switch to oral therapy.[8][9] Clinical studies have characterized the pharmacokinetic parameters following both IV and oral administration of contezolid acefosamil, demonstrating dose-proportional increases in the exposure of the active contezolid moiety.[7]

Parameter IV Single Ascending Dose (500-2,000 mg) [7]Oral Single Ascending Dose (500-1,500 mg) [7]Oral Dose (800 mg with food) [9]
Active Drug ContezolidContezolidContezolid
Cmax (mg/L) 1.95 - 15.618.66 - 37.10-
AUC₀₋ᵢₙf (h·mg/L) 40.25 - 129.4130.44 - 162.36-
Median Tmax (h) 2.00 - 2.752.50 - 2.98~3.0[11]
Mean t½ (h) 13.33 - 16.74-~1.5 - 3.0 (in animals)[5]
Apparent Total Clearance (L/h) --16.0 (Healthy) / 17.7 (Patients)

Molecular Mechanism of Action

As an oxazolidinone, contezolid's core mechanism is the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability and replication.[10][11][12]

Target and Binding Site Contezolid targets the bacterial ribosome, specifically binding to the 50S subunit.[10][12] Cryo-electron microscopy studies have elucidated that oxazolidinones bind to the 23S rRNA region adjacent to the peptidyl transferase center (PTC).[6][13] Contezolid occupies the aminoacyl-tRNA binding site (A-site) within the PTC, which sterically hinders the docking of incoming tRNA molecules.[13] This unique binding location prevents the formation of a functional 70S initiation complex, a crucial first step in protein synthesis, thereby halting the translation of mRNA into proteins.[6][10][14]

The chemical structure of contezolid offers advantages for ribosomal binding. An isoxazole (B147169) group in the C5-domain of the molecule enhances its fit into a hydrophobic pocket within the PTC of the 50S subunit, potentially increasing its binding affinity.[12]

G cluster_ribosome Bacterial Ribosome cluster_ptc Peptidyl Transferase Center (PTC) cluster_process Protein Synthesis r_50S 50S Subunit initiation 70S Initiation Complex Formation r_50S->initiation r_30S 30S Subunit r_30S->initiation A_site A-site Inhibition INHIBITION mRNA mRNA mRNA->initiation tRNA Aminoacyl-tRNA elongation Peptide Chain Elongation tRNA->elongation binds to A-site protein Polypeptide Chain (Protein) initiation->elongation elongation->protein Contezolid Contezolid Contezolid->A_site Binds to 23S rRNA at A-site Inhibition->initiation Inhibition->elongation

Fig. 2: Inhibition of bacterial protein synthesis by contezolid.

In Vitro Antibacterial Activity

Contezolid demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens, including those resistant to other classes of antibiotics.[5][10]

Spectrum of Activity Studies have consistently shown its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[10][15][16] Time-kill studies indicate that contezolid exhibits bactericidal activity against most streptococci and some staphylococci species, while demonstrating bacteriostatic activity against Enterococcus faecium.[14][16] Its unique binding site limits cross-resistance with other antibiotic classes.[10] However, its activity may be limited against strains that possess specific linezolid-resistance genes, such as cfr or optrA.[12]

Minimum Inhibitory Concentrations (MIC) The following table summarizes the MIC values for contezolid against various Gram-positive isolates.

Organism (Number of Isolates) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference
Staphylococcus aureus (overall)0.51[15]
Methicillin-Resistant S. aureus (MRSA)0.51[15]
Methicillin-Susceptible S. aureus (MSSA)0.51[15]
Methicillin-Resistant S. aureus (MRSA) (208 isolates)-1[14]
Vancomycin-Resistant Enterococcus faecium (26 isolates)-1[14]
Enterococcus spp. (overall)0.51[15]
Streptococcus spp. (overall)11[15]

Key Experimental Methodologies

The characterization of contezolid's mechanism and activity relies on established and advanced laboratory techniques.

Cryo-Electron Microscopy for Ribosome Binding Analysis To visualize the interaction between contezolid and its ribosomal target, single-particle cryo-electron microscopy (cryo-EM) is employed. This powerful technique provides high-resolution structural data of the drug-ribosome complex.

  • Protocol Summary: The methodology involves isolating 70S ribosomes from the target bacterium (e.g., MRSA).[13] The purified ribosomes are then incubated with a solution of the antibiotic to allow for binding.[13] This complex is applied to transmission electron microscopy (TEM) grids and plunge-frozen in liquid ethane (B1197151) to preserve its native structure.[13] The frozen grids are then imaged using a cryo-electron microscope, and the resulting images are processed to reconstruct a high-resolution three-dimensional model of the antibiotic bound within the ribosomal PTC.[13]

G start Isolate 70S Ribosomes from MRSA incubate Incubate Ribosomes with Contezolid start->incubate freeze Plunge-freeze on TEM Grids incubate->freeze image Cryo-EM Imaging freeze->image process Single Particle Analysis & 3D Reconstruction image->process end High-Resolution Structure of Ribosome-Drug Complex process->end

Fig. 3: General experimental workflow for cryo-EM analysis.

Antimicrobial Susceptibility Testing (AST) Standardized methods are used to determine the in vitro potency of contezolid.

  • Protocol Summary: Minimum Inhibitory Concentrations (MICs) are determined using broth macrodilution or agar (B569324) dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16] These methods involve exposing standardized bacterial inocula to serial twofold dilutions of the antibiotic. The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period.[16]

In Vivo Efficacy Models To assess the therapeutic potential in a living system, animal models of infection are utilized.

  • Protocol Summary: Murine models, such as systemic infection or localized thigh infection models, are commonly used.[5][16] In these experiments, mice are infected with a specific bacterial pathogen (e.g., MRSA). Subsequently, they are treated with orally administered contezolid, typically with linezolid used as a comparator.[16] The efficacy of the treatment is evaluated by measuring outcomes such as survival rates or the reduction in bacterial load (colony-forming units) in target tissues compared to untreated controls.[5][16]

Contezolid acefosamil represents a significant advancement in the oxazolidinone class, offering a potent therapeutic option against MDR Gram-positive pathogens. Its mechanism is centered on the targeted inhibition of bacterial protein synthesis via a specific interaction with the 50S ribosomal subunit. The prodrug design facilitates both IV and oral administration, providing crucial flexibility in clinical settings. Supported by robust in vitro activity and a promising safety profile, contezolid acefosamil stands as a valuable tool in the ongoing effort to address the global challenge of antibiotic resistance.[1][10]

References

Contezolid Acefosamil: A Prodrug Approach for the Next-Generation Oxazolidinone Antibiotic, Contezolid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Contezolid (B1676844) (MRX-I) is a next-generation oxazolidinone antibiotic developed to combat multidrug-resistant (MDR) Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Like other drugs in its class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] A key advantage of contezolid is its improved safety profile, notably a reduced potential for the myelosuppression and monoamine oxidase (MAO) inhibition associated with linezolid (B1675486), the first-in-class oxazolidinone.[3][4][5]

Despite its potent activity and favorable safety, contezolid's low aqueous solubility (< 0.3 mg/mL) hinders the development of an intravenous (IV) formulation, which is crucial for treating severe infections in hospitalized patients.[3][6] To overcome this limitation, contezolid acefosamil (CZA, formerly MRX-4), a water-soluble O-acyl phosphoramidate (B1195095) prodrug, was developed.[6][7] This prodrug is suitable for both IV and oral administration and rapidly converts to the active contezolid in vivo.[6][8] This guide provides a comprehensive technical overview of contezolid acefosamil, focusing on its conversion to contezolid, its pharmacological profile, and the experimental methodologies used in its evaluation.

Chemical Profile and Synthesis

Contezolid acefosamil is an O-acyl phosphoramidate derivative of contezolid, designed to enhance aqueous solubility.[6] CZA exhibits a high aqueous solubility of over 200 mg/mL, a significant improvement over the parent drug, and maintains good hydrolytic stability in aqueous solutions at pH values between 4.0 and 7.4, making it suitable for IV formulations.[6]

The synthesis of contezolid involves a multi-step process, beginning with the condensation of 1,2,3,4-tetrafluoro-5-nitrobenzene with 4-piperidinone hydrochloride.[3] The development of the prodrug, contezolid acefosamil, required a different approach as direct N-phosphorylation of contezolid proved difficult.[6] A stepwise synthetic assembly was pursued, involving the preparation of N-phosphoramidate precursors.[6]

Mechanism of Action and Prodrug Conversion

Prodrug Conversion Pathway

Contezolid acefosamil itself does not possess antibacterial activity.[7] Upon administration, it undergoes rapid in vivo metabolic conversion to the active drug, contezolid.[6][7] This biotransformation is a two-step process involving an intermediate metabolite, MRX-1352.[7][9] The conversion pathway is presumed to involve enzymatic O-deacylation followed by N-dephosphorylation to release the active contezolid.[5]

G cluster_0 In Vivo Biotransformation CZA Contezolid Acefosamil (CZA) (Water-Soluble Prodrug) MRX1352 Intermediate Metabolite (MRX-1352) CZA->MRX1352 Rapid Conversion (e.g., O-deacylation) CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Conversion (e.g., N-dephosphorylation) Metabolite Inactive Metabolite (MRX-1320) CZD->Metabolite Oxidative Metabolism

Caption: Metabolic pathway of Contezolid Acefosamil to Contezolid.

Antimicrobial Mechanism of Contezolid

Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][4] It specifically binds to the 23S ribosomal RNA (rRNA) adjacent to the peptidyl transferase center of the 50S ribosomal subunit.[3][5] This action blocks the formation of the functional 70S initiation complex, a critical step in the translation of mRNA into proteins, thereby halting bacterial growth and proliferation.[1][2] This mechanism is distinct from other antibiotic classes, limiting the potential for cross-resistance.[1]

In Vitro Activity

Contezolid demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens. Its activity is comparable, and in some cases slightly better than, linezolid.[5][10]

Table 1: In Vitro Activity of Contezolid Against Gram-Positive Pathogens

Organism No. of Isolates Contezolid MIC50 (μg/mL) Contezolid MIC90 (μg/mL) Linezolid MIC90 (μg/mL) Reference
Methicillin-Resistant S. aureus (MRSA) 305 0.5 0.5 2 [5][10]
Vancomycin-Resistant Enterococcus (VRE) 165 1.0 1.0 2 [5][10]

Data synthesized from studies on clinical isolates from China.[5][10]

Pharmacokinetics

The pharmacokinetic profiles of contezolid acefosamil and contezolid have been evaluated in both preclinical and clinical studies. The prodrug allows for both intravenous and oral administration, providing therapeutic flexibility.[11]

Preclinical Pharmacokinetics

In animal models (mouse, rat, and dog), oral administration of contezolid resulted in rapid absorption, with peak plasma concentrations observed between 0.5 and 2.6 hours post-dose.[12] Oral bioavailability was reported as 69% in mice, 109% in rats, and 37% in dogs.[12] Following IV administration of the prodrug CZA in rats, the plasma exposure (AUC) of the active drug, contezolid, was similar to or higher than that achieved by administering contezolid itself intravenously.[6]

Clinical Pharmacokinetics

Phase I studies in healthy volunteers and Phase II studies in patients have characterized the human pharmacokinetics of CZA and contezolid.[13][14] CZA is rapidly converted to the intermediate MRX-1352, which is then transformed into active contezolid.[13] Food has been shown to enhance the bioavailability of orally administered contezolid.[15][16]

Table 2: Population Pharmacokinetic Parameters of Contezolid in Healthy Volunteers and Patients

Parameter Healthy Volunteers Patients (ABSSSI) Unit Reference
Apparent Total Clearance (CL/F) 16.0 (23.4% CV) 17.7 (53.8% CV) L/h [13][14]
Apparent Volume of Distribution (V/F) 20.5 - L [15][16]

Data for 800 mg oral contezolid administered with food. CV = Coefficient of Variation.

A population pharmacokinetic model supports a dosing regimen of a 2000 mg IV CZA loading dose, followed by 1000 mg IV CZA every 12 hours, which can be switched to 800 mg oral contezolid every 12 hours.[13] This regimen is predicted to reliably achieve efficacious drug exposures from the first day of therapy.[13][15]

In Vivo Efficacy and Clinical Trials

Preclinical Efficacy

The in vivo efficacy of contezolid acefosamil has been demonstrated in mouse models of systemic and thigh infections caused by various Gram-positive pathogens, including S. aureus, S. pneumoniae, and S. pyogenes.[17] In these models, both oral and intravenous CZA showed high antibacterial efficacy, comparable to that of linezolid.[7][17]

Clinical Efficacy

Contezolid and its prodrug have undergone extensive clinical evaluation.

  • Phase II Trials : A Phase II trial in the US for acute bacterial skin and skin structure infections (ABSSSI) showed that contezolid acefosamil met all primary and secondary efficacy endpoints when compared to linezolid, with indications of an improved hematological safety profile.[18][19]

  • Phase III Trials : Phase III trials have been conducted or are ongoing for complicated skin and soft tissue infections (cSSTI) and moderate to severe diabetic foot infections (DFI).[20][21][22] A study in China demonstrated that oral contezolid was non-inferior to linezolid for treating cSSTI, with fewer hematology-related adverse events.[5] A global Phase III trial is evaluating an IV-to-oral switch therapy with CZA/contezolid compared to linezolid for DFI.[21][23]

Safety and Tolerability

A key differentiating feature of contezolid is its improved safety and tolerability profile compared to linezolid.[3] Clinical studies have consistently shown that contezolid is associated with a markedly reduced risk of myelosuppression (including thrombocytopenia) and has a lower potential for MAO inhibition.[5][12][22] This favorable safety profile makes it a promising option for longer treatment durations that may be required for complex infections like DFI.[19]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of contezolid are determined using the reference broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Isolate Preparation : Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain fresh growth.

  • Inoculum Preparation : A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Drug Dilution : Contezolid and comparator agents are prepared in serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.

  • Incubation : The microdilution plates are incubated at 35°C for 16-20 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth. Quality control is performed using reference strains such as S. aureus ATCC 29213 and E. faecalis ATCC 29212.[5]

Pharmacokinetic Sample Analysis

Plasma concentrations of contezolid acefosamil, contezolid, and its metabolites (MRX-1352, MRX-1320) are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[11]

  • Sample Collection : Blood samples are collected at predetermined time points into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -70°C until analysis.

  • Sample Preparation : Plasma samples are subjected to protein precipitation, typically with acetonitrile (B52724) containing an internal standard.

  • Chromatography : The supernatant is injected into an LC system equipped with a suitable column (e.g., C18) for chromatographic separation.

  • Mass Spectrometry : Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification : The concentration of each analyte is determined from a calibration curve constructed using standards of known concentrations. The linear range for contezolid is typically 0.0100 to 10 mg/L.[11]

Phase III Clinical Trial Workflow (Diabetic Foot Infection Example)

The design for the Phase III DFI trial provides a representative workflow for the clinical evaluation of contezolid acefosamil.[21][23]

G cluster_workflow Phase III Clinical Trial Workflow for DFI Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Double-Blind Screening->Randomization ArmA Arm A: IV CZA -> PO Contezolid Randomization->ArmA CZA/Contezolid ArmB Arm B: IV Linezolid -> PO Linezolid Randomization->ArmB Linezolid Treatment Treatment Period (14-28 days) ArmA->Treatment ArmB->Treatment FollowUp Follow-Up Visits (Test-of-Cure, Safety) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Workflow for a Phase III Diabetic Foot Infection trial.

Conclusion

Contezolid acefosamil represents a successful application of prodrug technology to address the pharmaceutical limitations of a potent antibiotic. Its high aqueous solubility enables both intravenous and oral administration, providing critical therapeutic flexibility for treating serious Gram-positive infections.[6][11] The rapid and efficient in vivo conversion to contezolid ensures the delivery of the active agent.[6] Supported by extensive preclinical and clinical data, contezolid, delivered via its prodrug, demonstrates robust efficacy comparable to linezolid but with a significantly improved safety profile, particularly with respect to hematologic toxicity.[5][19] This makes contezolid acefosamil a promising new therapeutic option in the fight against antimicrobial resistance.

References

In Vitro Antibacterial Spectrum of Contezolid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (B1676844) (MRX-I) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide array of Gram-positive pathogens, including multidrug-resistant strains. As a member of the oxazolidinone class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Contezolid, detailing its activity against various bacterial species. It includes a summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and resistance pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant global health threat.[1] Contezolid is a next-generation oxazolidinone developed to address this challenge.[2] It exhibits a broad spectrum of activity against clinically important Gram-positive aerobes and some mycobacteria.[3][4] Notably, Contezolid has shown a favorable safety profile compared to earlier oxazolidinones, such as linezolid (B1675486), particularly with regard to myelosuppression.[3] This guide synthesizes the current in vitro data on Contezolid's antibacterial activity.

Mechanism of Action

Contezolid, like other oxazolidinones, inhibits bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5] This binding event interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[5] By preventing the proper assembly of the ribosome, Contezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.

Mechanism of Action of Contezolid cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex associates with No_Protein_Synthesis Protein Synthesis Blocked 50S_subunit->No_Protein_Synthesis Prevents formation of functional 70S complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex associates with Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Contezolid Contezolid Contezolid->50S_subunit binds to 23S rRNA of the P-site mRNA mRNA mRNA->70S_initiation_complex tRNA fMet-tRNA tRNA->70S_initiation_complex Bacterial_Growth_Inhibition Bacterial Growth Inhibition No_Protein_Synthesis->Bacterial_Growth_Inhibition

Mechanism of Action of Contezolid

In Vitro Antibacterial Spectrum

The in vitro activity of Contezolid has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Gram-Positive Aerobes

Contezolid demonstrates potent activity against a variety of Gram-positive aerobic bacteria, including drug-resistant phenotypes.

OrganismNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Staphylococcus aureus
All isolates6060.51≤0.06 - 2
Methicillin-susceptible (MSSA)3980.51≤0.06 - 2
Methicillin-resistant (MRSA)2080.510.25 - 1
Coagulase-Negative Staphylococci 1000.250.5≤0.06 - 1
Enterococcus faecalis 520.510.12 - 2
Enterococcus faecium
All isolates510.510.12 - 1
Vancomycin-susceptible250.510.12 - 1
Vancomycin-resistant (VRE)260.510.25 - 1
Streptococcus pneumoniae 20111≤0.06 - 2
Beta-hemolytic Streptococci 10211≤0.06 - 1
Viridans Group Streptococci 990.51≤0.06 - 1

Data compiled from Carvalhaes et al., 2020.[1][6][7][8]

Anaerobic Bacteria

Data on the in vitro activity of Contezolid against anaerobic bacteria is limited. However, studies on other oxazolidinones, such as linezolid and tedizolid (B1663884), have shown activity against a range of anaerobes.[9][10][11] It is anticipated that Contezolid would exhibit a similar spectrum.

OrganismMIC50 (μg/mL) (Linezolid)MIC90 (μg/mL) (Linezolid)
Bacteroides fragilis group 2-48
Clostridium difficile 22-16
Prevotella spp. 4-
Fusobacterium spp. 1-
Gram-positive anaerobic cocci ≤4-

Data for Linezolid from various sources.[9][11][12]

Gram-Negative Bacteria

Contezolid generally exhibits limited to no clinically relevant activity against Gram-negative bacteria. This is a class effect for oxazolidinones.

OrganismMIC (μg/mL)
Escherichia coli >32
Klebsiella pneumoniae >32
Pseudomonas aeruginosa >32
Acinetobacter baumannii >32

Note: Specific MIC values for Contezolid against a broad panel of Gram-negative bacteria are not extensively published, but are expected to be high, indicating resistance.

Mycobacteria

Contezolid has demonstrated in vitro activity against Mycobacterium tuberculosis and some non-tuberculous mycobacteria (NTM).

OrganismNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Mycobacterium tuberculosis 480.250.50.125 - 4
Mycobacterium abscessus 1944160.5 - >64

Data compiled from An et al., 2023 and Guo et al., 2021.[3][13]

Mechanisms of Resistance

Resistance to Contezolid, and oxazolidinones in general, can arise through several mechanisms, primarily involving alterations at the drug's binding site on the ribosome.

  • Mutations in 23S rRNA: The most common mechanism of resistance involves point mutations in the V domain of the 23S rRNA gene.[14][15] These mutations reduce the binding affinity of Contezolid to the ribosome.

  • Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 and L4, which are near the peptidyl transferase center, can also confer resistance.[5]

  • Acquired Resistance Genes:

    • cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA.[16] This modification prevents the binding of several classes of antibiotics, including oxazolidinones.

    • optrA (oxazolidinone and phenicol resistance gene A): This gene encodes an ATP-binding cassette (ABC-F) protein that is thought to protect the ribosome from the effects of oxazolidinones.[5]

Cross-resistance between linezolid and contezolid has been observed in strains harboring these resistance mechanisms.[17]

Mechanisms of Resistance to Contezolid cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Reduced_Binding Reduced Contezolid Binding 23S_rRNA->Reduced_Binding Contezolid Contezolid Binding_Site Contezolid Binding Site Contezolid->Binding_Site Binding_Site->23S_rRNA Binding_Site->Reduced_Binding Mutations Mutations in 23S rRNA (e.g., G2576T) Mutations->Binding_Site alter cfr_gene cfr Gene Methyltransferase Cfr Methyltransferase cfr_gene->Methyltransferase encodes optrA_gene optrA Gene ABC_F_Protein OptrA (ABC-F Protein) optrA_gene->ABC_F_Protein encodes Methyltransferase->23S_rRNA methylates A2503 ABC_F_Protein->23S_rRNA protects Ribosome_Protection Ribosomal Protection ABC_F_Protein->Ribosome_Protection Resistance Contezolid Resistance Reduced_Binding->Resistance Ribosome_Protection->Resistance

Mechanisms of Resistance to Contezolid

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility tests, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Contezolid powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Contezolid Stock Solution: Prepare a stock solution of Contezolid in a suitable solvent at a concentration 100 times the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the Contezolid stock solution in CAMHB in the wells of the microtiter plate to achieve the desired final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Contezolid that completely inhibits visible bacterial growth.

Broth Microdilution Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of Contezolid in 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) and dilute to final concentration Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow
Agar (B569324) Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Contezolid powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of Contezolid.[18]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10^4 CFU per spot).[18] A control plate with no antibiotic should also be inoculated.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Contezolid that inhibits the visible growth of the bacteria.

Time-Kill Assay

This assay determines the rate of bacterial killing over time.

Materials:

  • CAMHB

  • Contezolid powder

  • Bacterial inoculum

  • Sterile tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for serial dilutions and plating

Procedure:

  • Inoculum Preparation: Prepare a log-phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

  • Assay Setup: Prepare tubes with different concentrations of Contezolid (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

  • Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

Conclusion

Contezolid demonstrates potent in vitro activity against a broad range of clinically significant Gram-positive bacteria, including multidrug-resistant strains such as MRSA and VRE. Its activity against Mycobacterium tuberculosis is also noteworthy. As with other oxazolidinones, it has limited activity against Gram-negative organisms. The primary mechanisms of resistance involve alterations at the ribosomal binding site. The standardized protocols provided in this guide are essential for the accurate in vitro evaluation of Contezolid and other antimicrobial agents. This comprehensive data supports the continued development and clinical investigation of Contezolid as a valuable therapeutic option for treating challenging Gram-positive infections.

References

Contezolid Acefosamil (MRX-4): A Technical Guide for the Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil (CZA, MRX-4) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic contezolid (CZD, MRX-I). Developed by MicuRx Pharmaceuticals, it is engineered to provide both intravenous (IV) and oral formulations for treating serious Gram-positive infections, including those caused by multidrug-resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Contezolid acefosamil is designed to offer efficacy comparable to linezolid (B1675486) while exhibiting an improved safety profile, particularly a reduced risk of myelosuppression.[3][4] This guide provides an in-depth technical overview of its mechanism of action, pharmacology, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Like other oxazolidinones, contezolid's mechanism of action is the inhibition of bacterial protein synthesis.[1][5] It targets an early stage of translation by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[6][7] This binding event prevents the formation of a functional 70S initiation complex, a crucial step involving the N-formylmethionyl-tRNA (fMet-tRNA), mRNA, and the 30S subunit.[5][8] By blocking this step, contezolid effectively halts the synthesis of bacterial proteins, leading to a bacteriostatic effect.[6] The unique binding site limits cross-resistance with other antibiotic classes.[1][7]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Factors 50S 50S Subunit 50S->Block 30S 30S Subunit 30S->Block PTC Peptidyl Transferase Center (PTC) PTC->Block Binding Site Blocked mRNA mRNA mRNA->30S Binds fMet-tRNA fMet-tRNA fMet-tRNA->30S Binds Contezolid Contezolid Contezolid->PTC Binds to 70S_Complex Functional 70S Initiation Complex Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Proceeds to Block->70S_Complex Forms

Caption: Contezolid blocks protein synthesis by binding to the 50S PTC.

Pharmacokinetics and Metabolism

Contezolid acefosamil (CZA) is a highly water-soluble prodrug designed for both IV and oral administration.[9][10] Following administration, it is rapidly converted in vivo to its active form, contezolid (CZD), via an intermediate metabolite, MRX-1352.[11][12][13] This bioactivation pathway ensures efficient delivery of the active drug.[1] Contezolid itself has low aqueous solubility, making the prodrug form necessary for an IV formulation.[10]

Prodrug_Metabolism CZA Contezolid Acefosamil (CZA) (Prodrug, IV/Oral) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Rapid Conversion (O-deacylation) CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Dephosphorylation Metabolites Inactive Metabolites (e.g., MRX-1320) CZD->Metabolites Degradation Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Metabolic activation pathway of contezolid acefosamil.
Pharmacokinetic Parameters

Pharmacokinetic properties of the active drug, contezolid, have been characterized in Phase 1 clinical trials.[14][15]

ParameterIV Contezolid Acefosamil (Single Dose)Oral Contezolid Acefosamil (Single Dose)
Dose 500 mg2000 mg
Cmax (mg/L) 1.95 ± 0.5715.61 ± 4.88
AUC₀₋ᵢₙf (h·mg/L) 40.25 ± 10.12129.41 ± 38.30
Tmax (h, median) 2.002.75
t½ (h, mean) 13.3316.74
Apparent Total Clearance (L/h) N/AN/A

Data derived from a Phase 1 study in healthy Chinese subjects.[14][15] Cmax, AUC, and t½ refer to the active moiety, contezolid.

In Vitro Activity

Contezolid demonstrates potent in vitro activity against a broad spectrum of clinically important Gram-positive pathogens. Its activity is comparable to linezolid and it retains potency against resistant phenotypes, including MRSA and VRE.[11][12]

Organism (No. of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Staphylococcus aureus (Overall) 0.51≤0.12 - 2
    Methicillin-susceptible (MSSA)0.51≤0.12 - 2
    Methicillin-resistant (MRSA)0.510.25 - 1
Coagulase-Negative Staphylococci 0.250.5≤0.12 - 2
Enterococcus faecalis 0.510.25 - 2
    Vancomycin-susceptible0.510.25 - 2
    Vancomycin-resistant0.510.5 - 1
Enterococcus faecium 110.25 - 2
    Vancomycin-susceptible110.5 - 1
    Vancomycin-resistant110.25 - 2
Streptococcus pneumoniae 110.25 - 2
Beta-hemolytic Streptococci 11≤0.12 - 1
Viridans group Streptococci 110.25 - 2

Data compiled from studies testing clinical isolates from the United States, Europe, and China.[5][6][8][11][12]

Clinical Efficacy

Clinical trials have demonstrated the non-inferiority of contezolid and its prodrug, contezolid acefosamil, compared to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and complicated skin and soft tissue infections (cSSTI).[3][16]

Trial / IndicationTreatment ArmsPrimary EndpointEfficacy Outcome
Phase 2 / ABSSSI [16][17]CZA (IV/Oral) vs. Linezolid (IV/Oral)Favorable early clinical response at 48-72h (ITT Population)CZA: 77.9% Linezolid: 78.5%
Favorable clinical response at Post-Therapy Evaluation (PTE) (ITT Population)CZA: 76.3% Linezolid: 73.8%
Phase 3 / cSSTI [3]Contezolid (Oral) vs. Linezolid (Oral)Clinical cure rate at Test-of-Cure (TOC) visit (FAS Population)Contezolid: 81.4% Linezolid: 84.5% (Difference -3.1%, 95% CI: -8.8% to 2.6%)
Clinical cure rate at TOC (Clinically Evaluable Population)Contezolid: 90.5% Linezolid: 90.1% (Difference 0.4%, 95% CI: -4.3% to 5.1%)

CZA: Contezolid Acefosamil; ITT: Intent-to-Treat; FAS: Full Analysis Set.

Safety and Tolerability Profile

A key development goal for contezolid acefosamil was to mitigate the hematologic toxicity, specifically myelosuppression (thrombocytopenia), associated with long-term use of earlier oxazolidinones like linezolid.[4][18] Clinical data from Phase 2 and 3 trials support an improved safety profile in this regard.[3][17]

Adverse Event / Safety MetricContezolid / CZALinezolidTrial Context
Thrombocytopenia 0%2.3%Phase 3 cSSTI[3]
Leucopenia 0.3%3.4%Phase 3 cSSTI[3]
Platelet Count >30% Reduction from Baseline (>10 days therapy) 2.5%25.4%Observational Study[4]
Platelets Below Lower Limit of Normal 7.6%12.1%Phase 2 ABSSSI[17]
Neutrophils Below Lower Limit of Normal 3.7%7.4%Phase 2 ABSSSI[17]

The most common treatment-emergent adverse events are gastrointestinal in nature (e.g., nausea, vomiting) and are generally mild to moderate in severity.[13][16]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[2][19][20]

MIC_Workflow cluster_prep Preparation cluster_run Execution & Readout P1 1. Prepare serial 2-fold dilutions of Contezolid in Cation-Adjusted Mueller-Hinton Broth (CAMHB). P2 2. Dispense dilutions into 96-well microtiter plates. P1->P2 P4 4. Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. P2->P4 P3 3. Prepare bacterial inoculum from overnight culture, adjust turbidity to 0.5 McFarland standard. P3->P4 R1 5. Inoculate microtiter plates. R2 6. Incubate plates at 35°C for 18-24 hours in ambient air. R1->R2 R3 7. Visually inspect for turbidity. The MIC is the lowest concentration with no visible bacterial growth. R2->R3

Caption: Workflow for CLSI broth microdilution MIC testing.
  • Antimicrobial Preparation: Contezolid is dissolved and serially diluted in CAMHB to create a range of concentrations.

  • Plate Preparation: The dilutions are dispensed into 96-well microtiter plates. A growth control (no drug) and sterility control (no bacteria) well are included.

  • Inoculum Preparation: Bacterial isolates are grown on agar (B569324) overnight. Colonies are suspended in a sterile medium, and the turbidity is adjusted to match a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

  • Inoculation: The standardized suspension is diluted so that, when added to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of contezolid that completely inhibits visible growth of the organism.

Protocol 2: Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobials against soft tissue infections.[7][21][22]

Thigh_Model_Workflow T1 Day -4 & -1: Induce Neutropenia T2 Administer Cyclophosphamide (B585) (e.g., 150 mg/kg & 100 mg/kg) intraperitoneally to mice. T3 Day 0 (2h pre-treatment): Induce Infection T1->T3 T4 Inject bacterial suspension (e.g., 10^6 - 10^7 CFU) intramuscularly into each thigh. T5 Day 0 (Time 0): Initiate Treatment T3->T5 T6 Administer Contezolid Acefosamil (or vehicle control) via specified route (e.g., IV, oral, subcutaneous) at various dosing regimens. T7 Day 1 (24h post-treatment): Assess Bacterial Burden T5->T7 T8 1. Euthanize mice and aseptically excise thighs. 2. Homogenize thighs in sterile saline. 3. Perform serial dilutions of homogenate. 4. Plate on agar and incubate. 5. Enumerate Colony Forming Units (CFU).

Caption: Experimental workflow for the murine thigh infection model.
  • Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic to reduce immune clearance and standardize the model.[9][21] This is typically achieved by intraperitoneal injections of cyclophosphamide on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection.[7][9]

  • Infection: On day 0, mice are anesthetized and inoculated via intramuscular injection into the thigh with a standardized bacterial suspension (e.g., 0.1 mL of 10⁷ CFU/mL S. aureus).[7]

  • Treatment: Treatment is initiated at a set time post-infection (e.g., 2 hours). Contezolid acefosamil, a comparator agent, or a vehicle control is administered at various doses and schedules.

  • Endpoint Analysis: At 24 hours after the start of treatment, mice are euthanized. The thighs are aseptically removed, weighed, and homogenized in a fixed volume of sterile saline.[7][23]

  • Quantification: The homogenate is serially diluted, plated onto appropriate agar media, and incubated overnight at 37°C. The resulting colonies are counted, and the bacterial burden is expressed as log₁₀ CFU per gram of thigh tissue. Efficacy is measured by the reduction in bacterial burden compared to the control group.[23]

Conclusion

Contezolid acefosamil represents a significant advancement in the oxazolidinone class, offering a potent therapeutic option against challenging Gram-positive pathogens. Its dual IV/oral formulation provides critical flexibility for treating severe infections that may require initial hospitalization followed by outpatient therapy. The robust clinical data demonstrates non-inferiority to linezolid, while its key advantage lies in a markedly improved hematological safety profile. For drug development professionals and researchers, contezolid acefosamil serves as a promising agent to address the unmet medical need for safe and effective long-term treatments for persistent Gram-positive infections.

References

The Pharmacokinetic Profile of Contezolid Acefosamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel oxazolidinone antibiotic developed to address the growing threat of multidrug-resistant Gram-positive bacterial infections.[1] As a prodrug, contezolid acefosamil is designed for both intravenous and oral administration, offering flexibility in clinical settings.[2] It is rapidly converted in vivo to its active moiety, contezolid, which exhibits potent antibacterial activity. This technical guide provides a comprehensive overview of the pharmacokinetics of contezolid acefosamil, summarizing key data from clinical studies and detailing the experimental protocols used in its evaluation.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Contezolid acefosamil undergoes a multi-step conversion to its active form, contezolid. Following administration, the prodrug is first metabolized to an intermediate, MRX-1352, which is then converted to contezolid.[3][4] The active drug is subsequently metabolized to an inactive metabolite, MRX-1320.[3][4]

The metabolism of contezolid primarily involves an oxidative ring opening of the 2,3-dihydropyridin-4-one fragment, a process catalyzed by multiple non-cytochrome P450 enzymes, including flavin-containing monooxygenase 5.[5][6] This metabolic pathway minimizes the potential for drug-drug interactions with agents that are substrates, inhibitors, or inducers of the CYP450 system.[5][6]

Excretion of contezolid and its metabolites occurs mainly through the urine.[7]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic properties of contezolid acefosamil and its active form, contezolid, have been evaluated in several Phase I clinical trials in healthy volunteers. These studies have assessed the safety, tolerability, and pharmacokinetics following single ascending doses (SAD) and multiple ascending doses (MAD) of both intravenous and oral formulations. The key pharmacokinetic parameters from these studies are summarized in the tables below.

Single Ascending Dose (SAD) Studies

Table 1: Pharmacokinetic Parameters of Contezolid Following a Single Intravenous Infusion of Contezolid Acefosamil in Healthy Chinese Subjects [8]

Dose of Contezolid Acefosamil (mg)Cmax (mg/L)AUC0-inf (h·mg/L)Tmax (h)t1/2 (h)
5001.95 ± 0.5740.25 ± 10.122.0013.33
10005.23 ± 1.1470.92 ± 12.202.5014.61
15009.87 ± 2.65105.77 ± 28.452.5215.89
200015.61 ± 4.88129.41 ± 38.302.7516.74

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Contezolid Following a Single Oral Dose of Contezolid Acefosamil in Healthy Chinese Subjects [8]

Dose of Contezolid Acefosamil (mg)Cmax (mg/L)AUC0-inf (h·mg/L)Tmax (h)
5008.66 ± 2.6030.44 ± 7.332.50
150037.10 ± 8.66162.36 ± 47.082.98

Data are presented as mean ± standard deviation.

Multiple Ascending Dose (MAD) Studies

Following multiple intravenous doses of contezolid acefosamil, plasma concentrations of contezolid reached a steady state by day 6, with an accumulation ratio ranging from 2.20 to 2.96.[8] After multiple oral doses of 1,500 mg, a steady state was achieved by day 5, with no significant accumulation observed.[8]

Food Effect Study

The administration of oral contezolid with a high-fat meal has been shown to enhance its absorption. The apparent total clearance of an 800 mg oral dose of contezolid with food was 16.0 L/h in healthy volunteers and 17.7 L/h in patients.[3][4]

Experimental Protocols

Clinical Study Design

The pharmacokinetic data presented in this guide were primarily derived from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies conducted in healthy adult subjects.[8]

  • Single Ascending Dose (SAD) Intravenous Cohorts: Subjects received a single intravenous infusion of contezolid acefosamil over a specified period. Doses ranged from 500 mg to 2,000 mg.[8]

  • Single Ascending Dose (SAD) Oral Cohorts: Subjects received a single oral dose of contezolid acefosamil. Doses of 500 mg and 1,500 mg were evaluated.[8]

  • Multiple Ascending Dose (MAD) Cohorts: Subjects received multiple doses of either intravenous or oral contezolid acefosamil.

  • Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected at predetermined time points before and after drug administration. For SAD studies, sampling typically continued for up to 48 hours post-dose.

  • Subject Population: The studies enrolled healthy male and female subjects, typically between the ages of 18 and 45.[8]

Bioanalytical Methodology

The quantification of contezolid acefosamil, MRX-1352, contezolid, and MRX-1320 in plasma samples was performed using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays.

  • Sample Preparation: Plasma samples were typically prepared using protein precipitation.

  • Chromatography: Chromatographic separation was achieved using a C18 or a C6-Phenyl analytical column.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • Validation: The bioanalytical methods were validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and stability. The linear ranges for the analytes in plasma were established as follows:

    • Contezolid acefosamil: 0.004–2.0 mg/L

    • MRX-1352: 0.02–20.0 mg/L

    • Contezolid: 0.010–10.0 mg/L

    • MRX-1320: 0.002–2.0 mg/L

Mandatory Visualizations

Metabolic Pathway of Contezolid Acefosamil

metabolic_pathway CZA Contezolid Acefosamil (CZA) (Prodrug) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Metabolism Contezolid Contezolid (Active Drug) MRX1352->Contezolid Metabolism MRX1320 MRX-1320 (Inactive Metabolite) Contezolid->MRX1320 Metabolism

Caption: Metabolic conversion of contezolid acefosamil.

Experimental Workflow for a Typical Pharmacokinetic Study

experimental_workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Subject Screening Subject Screening Drug Administration\n(IV or Oral) Drug Administration (IV or Oral) Subject Screening->Drug Administration\n(IV or Oral) Serial Blood Sampling Serial Blood Sampling Drug Administration\n(IV or Oral)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation\n(Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation)->LC-MS/MS Analysis Quantification of\nAnalytes Quantification of Analytes LC-MS/MS Analysis->Quantification of\nAnalytes Pharmacokinetic\nModeling Pharmacokinetic Modeling Quantification of\nAnalytes->Pharmacokinetic\nModeling

References

A Deep Dive into Contezolid and its Prodrug: A Technical Guide to Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of the oxazolidinone antibiotic, Contezolid, and its water-soluble prodrug, Contezolid acefosamil. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction: The Need for Enhanced Solubility in Oxazolidinones

Contezolid is a next-generation oxazolidinone antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). A significant limitation of Contezolid in its active form is its modest aqueous solubility, which restricts its administration to oral dosage forms.[1] To address this, Contezolid acefosamil, a novel O-acyl phosphoramidate (B1195095) prodrug, was developed to provide a highly water-soluble formulation suitable for both intravenous (IV) and oral administration.[1][2] This guide will explore the critical differences in solubility between these two compounds and the underlying mechanisms of action and metabolism.

Comparative Solubility Profile

The development of Contezolid acefosamil has dramatically improved the aqueous solubility of the parent drug, Contezolid. This enhancement is the pivotal factor enabling its use in intravenous formulations, which is often crucial for treating severe hospital-acquired infections.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for both Contezolid acefosamil and Contezolid in various solvents and formulations.

Table 1: Solubility of Contezolid acefosamil

Solvent/FormulationSolubilityReference(s)
Aqueous Solution>200 mg/mL[1]
DMSO180 mg/mL (as sodium salt)[3][4][5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 4.5 mg/mL (as sodium salt)[3][4]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 4.5 mg/mL (as sodium salt)[3][4]
10% DMSO + 90% Corn Oil≥ 4.5 mg/mL (as sodium salt)[3][4]

Table 2: Solubility of Contezolid

Solvent/FormulationSolubilityReference(s)
Aqueous Solution~0.2 mg/mL[1]
DMSO100-120 mg/mL[6][7]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL to 4 mg/mL[6][7][8]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[6][8]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL[6][8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized, yet detailed, methodologies for key experiments relevant to the study of Contezolid and Contezolid acefosamil.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Contezolid or Contezolid acefosamil in a specific solvent.

Materials:

  • Contezolid or Contezolid acefosamil powder

  • Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1-5 mL). The presence of undissolved solid is crucial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

Signaling and Metabolic Pathways

Understanding the mechanism of action and metabolic fate of a drug is fundamental to its development and clinical application.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an oxazolidinone antibiotic, Contezolid targets the bacterial ribosome to inhibit protein synthesis.[9] Specifically, it binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9] This binding event prevents the formation of the initiation complex, a critical early step in protein synthesis, thereby halting the production of essential bacterial proteins.[9][10][11]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Initiation_Complex_Formation Initiation Complex Formation 50S_Subunit->Initiation_Complex_Formation Prevents 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex_Formation Contezolid Contezolid Contezolid->50S_Subunit Binds to Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Leads to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition of

Caption: Mechanism of action of Contezolid.

In Vivo Conversion of Contezolid Acefosamil

Contezolid acefosamil is a prodrug that is rapidly converted to the active drug, Contezolid, in the body.[1] This bioconversion is a two-step process that is presumed to be initiated by enzymatic O-deacetylation, followed by the release of the active Contezolid.[1]

Contezolid_Acefosamil_Metabolism CZA Contezolid Acefosamil (Prodrug) Intermediate Intermediate Metabolite (MRX-1352) CZA->Intermediate Rapid In Vivo Metabolism CZD Contezolid (Active Drug) Intermediate->CZD Conversion Metabolites Further Metabolites (e.g., MRX-1320) CZD->Metabolites Degradation

Caption: In vivo metabolic pathway of Contezolid acefosamil.

Experimental and Developmental Workflows

The development of a new antibiotic from a preclinical candidate to a clinically approved drug involves a series of well-defined stages.

Preclinical Development Workflow for an Oral Antibiotic

The preclinical phase for an oral antibiotic like Contezolid involves a comprehensive evaluation of its efficacy, safety, and pharmacokinetic properties.

Preclinical_Workflow_Oral_Antibiotic cluster_preclinical Preclinical Development In_Vitro_Studies In Vitro Studies (MIC, MBC, MOA) In_Vivo_Efficacy In Vivo Efficacy Models (e.g., thigh infection, systemic infection) In_Vitro_Studies->In_Vivo_Efficacy ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Efficacy->ADME Toxicology Toxicology Studies (Single & Repeat Dose) ADME->Toxicology IND_Submission Investigational New Drug (IND) Application Submission Toxicology->IND_Submission Formulation Oral Formulation Development Formulation->Toxicology

Caption: Preclinical development workflow for an oral antibiotic.

Clinical Trial Workflow for an Intravenous Antibiotic

The clinical development of an intravenous antibiotic such as Contezolid acefosamil follows a phased approach to ensure safety and efficacy in humans.

Clinical_Trial_Workflow_IV_Antibiotic cluster_clinical Clinical Development Phase1 Phase I (Safety, Tolerability, PK in healthy volunteers) Phase2 Phase II (Efficacy & Dose-ranging in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety studies) Phase2->Phase3 NDA_Submission New Drug Application (NDA) Submission Phase3->NDA_Submission

Caption: Clinical trial workflow for an intravenous antibiotic.

Conclusion

The development of Contezolid acefosamil represents a significant advancement in the oxazolidinone class of antibiotics. Its superior aqueous solubility overcomes a key limitation of the parent compound, Contezolid, enabling the development of an intravenous formulation critical for the treatment of severe bacterial infections. This technical guide has provided a detailed comparison of the solubility profiles of these two compounds, outlined standard experimental methodologies, and visually represented their mechanism of action and metabolic pathways. The structured workflows for preclinical and clinical development offer a clear roadmap for the progression of such novel antibacterial agents. This comprehensive information serves as a valuable resource for the scientific community engaged in the ongoing battle against antimicrobial resistance.

References

The Journey of Contezolid Acefosamil: From Discovery to a Promising Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil (CZA) has emerged as a promising next-generation oxazolidinone antibiotic designed to combat multidrug-resistant Gram-positive bacterial infections. Developed by MicuRx Pharmaceuticals, CZA is a water-soluble prodrug of contezolid (CZD), engineered to overcome the poor aqueous solubility of its parent compound, thus enabling both intravenous (IV) and oral administration. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of contezolid acefosamil, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Discovery and Rationale for Development

Contezolid (CZD) is a potent oxazolidinone antibiotic effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] A significant limitation of CZD was its low aqueous solubility (approximately 0.2 mg/mL), which rendered it unsuitable for intravenous administration, a critical route for treating severe in-hospital infections.[2] This challenge prompted the development of a water-soluble prodrug.

Contezolid acefosamil (formerly MRX-4) was identified as the optimal prodrug candidate.[3] It is an innovative O-acyl phosphoramidate (B1195095) prodrug that exhibits high aqueous solubility (greater than 200 mg/mL) and maintains good hydrolytic stability at a pH suitable for IV administration.[2][4] In vivo, CZA is rapidly and efficiently converted to the active drug, contezolid.[2][4]

Synthesis of Contezolid Acefosamil

The synthesis of contezolid acefosamil involves a multi-step process. A general outline of the synthesis of N-phosphoramidate derivatives of contezolid is presented below. Direct N-phosphorylation of contezolid proved difficult due to the low reactivity of the NH group. Therefore, a stepwise synthetic assembly was developed.[4]

Experimental Protocol: Synthesis of N-Phosphoramidate Derivatives of Contezolid[4]
  • Preparation of Mesylate Precursor: The alcohol precursor (1) is reacted with methanesulfonyl chloride (MeSO2Cl) in the presence of triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM) to yield the corresponding mesylate (2).

  • N-Alkylation: 3-(O,O'-dimethyl or diethyl phosphoramido)isoxazoles are N-alkylated with the mesylate (2) in the presence of lithium tert-butoxide (LiOt-Bu) in tetrahydrofuran (B95107) (THF) to produce the phosphoramidate precursors (3a and 3b).

  • Further Modifications: The synthesis proceeds through a series of reactions including the use of reagents such as diisopropyl azodicarboxylate (DIAD), triphenylphosphine (B44618) (TPP), sodium iodide (NaI), and trimethylsilyl (B98337) iodide (TMSI) to yield the target N-phosphoramidate derivatives.

  • Final Step: The final step involves treatment with aqueous sodium carbonate (Na2CO3) to afford the desired product.

Note: For detailed, step-by-step procedures, including reaction conditions and purification methods, please refer to the primary literature.

Synthesis_Pathway A Alcohol Precursor (1) B Mesylate (2) A->B  MeSO2Cl, TEA, DCM   D Phosphoramidate Precursors (3a, 3b) B->D  LiOt-Bu, THF   C 3-(O,O'-dialkyl phosphoramido)isoxazoles C->D  LiOt-Bu, THF   E Contezolid Acefosamil D->E  Further Steps  

Caption: Simplified synthetic pathway for Contezolid acefosamil.

Mechanism of Action

Contezolid acefosamil itself is inactive and acts as a prodrug.[1] Following administration, it is rapidly metabolized in vivo to its active form, contezolid.[1] Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3]

Specifically, contezolid binds to the 50S subunit of the bacterial ribosome.[3] This binding event prevents the formation of the 70S initiation complex, a crucial step in the initiation of protein synthesis.[5] By disrupting this process, contezolid effectively halts the production of essential bacterial proteins, leading to the cessation of bacterial growth and proliferation.[3] The binding site of contezolid on the ribosome is distinct from that of other antibiotic classes, which helps to minimize cross-resistance.[3]

Mechanism_of_Action cluster_bacterium Bacterial Cell CZA Contezolid Acefosamil (Prodrug) CZD Contezolid (Active Drug) CZA->CZD Metabolic Conversion Ribosome 50S Ribosomal Subunit CZD->Ribosome Binds to InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex Blocks ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis Prevents BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Mechanism of action of Contezolid acefosamil.

Pharmacokinetics

Contezolid acefosamil is rapidly converted to contezolid in vivo via an intermediate metabolite, MRX-1352.[6] Contezolid is then further metabolized to its main inactive metabolite, MRX-1320.[6]

Table 1: Pharmacokinetic Parameters of Contezolid After Intravenous and Oral Administration of Contezolid Acefosamil in Healthy Chinese Subjects[1]
ParameterIntravenous (500-2000 mg SAD)Oral (500 & 1500 mg SAD)
Cmax (mg/L) 1.95 ± 0.57 to 15.61 ± 4.888.66 ± 2.60 to 37.10 ± 8.66
AUC0–inf (h·mg/L) 40.25 ± 10.12 to 129.41 ± 38.3030.44 ± 7.33 to 162.36 ± 47.08
Median Tmax (h) 2.00 to 2.752.50 to 2.98
Mean t1/2 (h) 13.33 to 16.74Not Reported
Steady State Achievement (Multiple IV) Day 6Not Applicable
Accumulation Ratio (Multiple IV) 2.20–2.96Not Applicable
Steady State Achievement (Multiple Oral) Not ApplicableDay 5

SAD: Single Ascending Dose

Table 2: Population Pharmacokinetic Parameters of Contezolid[6]
ParameterHealthy Volunteers (with food)Patients with ABSSSI (with food)
Apparent Total Clearance (L/h) 16.0 (23.4% CV)17.7 (53.8% CV)
Proposed IV Loading Dose (mg) 20002000
Proposed IV Maintenance Dose (mg q12h) 10001000
Proposed Oral Dose (mg q12h) 800800
Predicted AUC (mg·h/L) 91.9 (range: 76.3–106)91.9 (range: 76.3–106)

ABSSSI: Acute Bacterial Skin and Skin Structure Infections; CV: Coefficient of Variation; AUC: Area Under the Curve

Pharmacokinetic_Pathway CZA Contezolid Acefosamil (CZA) (Administered) MRX1352 MRX-1352 (Intermediate Metabolite) CZA->MRX1352 Rapid Conversion CZD Contezolid (CZD) (Active Drug) MRX1352->CZD Transformation MRX1320 MRX-1320 (Inactive Metabolite) CZD->MRX1320 Metabolism Excretion Excretion MRX1320->Excretion

Caption: Metabolic pathway of Contezolid acefosamil.

Clinical Development

Contezolid acefosamil has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.

Phase 1 Clinical Trial[1]
  • Design: A single ascending dose (SAD) and multiple-dose, placebo-controlled study in healthy Chinese subjects.

  • Administration: Intravenous and oral routes.

  • Key Findings: The drug was well-tolerated with all treatment-emergent adverse events (TEAEs) being mild in severity. No serious adverse events were reported. The pharmacokinetic profile demonstrated dose-proportional increases in Cmax and AUC.

Phase 2 Clinical Trial for ABSSSI (NCT03747497)[5]
  • Design: A randomized, double-blind trial comparing contezolid acefosamil with linezolid.

  • Population: 196 patients with acute bacterial skin and skin structure infections (ABSSSI).

  • Dosage:

    • Contezolid acefosamil group: 1500 mg IV loading dose, followed by 1000 mg IV twice daily, with an option to switch to 1300 mg oral twice daily.

    • Linezolid group: 600 mg IV twice daily, with an option to switch to 600 mg oral twice daily.

  • Primary Endpoint: Favorable early clinical response at 48-72 hours.

  • Results: Contezolid acefosamil met the primary and secondary efficacy endpoints, showing comparable efficacy to linezolid.

    • Early clinical response: 77.9% for contezolid acefosamil vs. 78.5% for linezolid.

    • Post-therapy evaluation favorable response: 76.3% for contezolid acefosamil vs. 73.8% for linezolid.

Phase 3 Clinical Trial for Diabetic Foot Infections (DFI) (NCT05369052)[7]
  • Design: A multicenter, randomized, double-blind study comparing contezolid acefosamil/contezolid to linezolid.

  • Population: Approximately 865 adults with moderate to severe DFI.

  • Treatment Duration: 14 to 28 days.

  • Status: This trial is ongoing to further evaluate the safety and efficacy of contezolid acefosamil.

Conclusion

Contezolid acefosamil represents a significant advancement in the development of oxazolidinone antibiotics. Its innovative prodrug strategy successfully addresses the solubility limitations of contezolid, allowing for both intravenous and oral administration. The comprehensive preclinical and clinical data gathered to date demonstrate a favorable safety and efficacy profile, positioning contezolid acefosamil as a valuable therapeutic option for the treatment of serious Gram-positive bacterial infections, particularly in the era of growing antibiotic resistance. Ongoing Phase 3 trials will further delineate its role in clinical practice.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil (CZA) is a novel oxazolidinone antibiotic designed as a water-soluble prodrug of contezolid (CZD). This design allows for both intravenous (IV) and oral administration, addressing the poor water solubility of its parent compound. CZA exhibits high aqueous solubility (>200 mg/mL) and is rapidly converted in vivo to the active drug, contezolid. This document provides a detailed protocol for the chemical synthesis of contezolid acefosamil, compiled from published literature and patent filings. The synthesis involves a multi-step process commencing with the preparation of key intermediates, followed by the construction of the phosphoramidate (B1195095) moiety and subsequent acylation to yield the final product.

Introduction

Contezolid is a next-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A significant limitation of contezolid is its low aqueous solubility, which hampers the development of an intravenous formulation. To overcome this, contezolid acefosamil was developed as a water-soluble prodrug. This application note details the synthetic route to contezolid acefosamil, providing researchers with the necessary information to replicate its synthesis for research and development purposes.

Synthesis Overview

The synthesis of contezolid acefosamil can be broadly divided into two main stages:

  • Synthesis of the Contezolid Phosphoramidic Acid Intermediate: This stage involves the preparation of a key mesylate intermediate from a protected contezolid precursor. This is followed by an N-alkylation reaction with a phosphoramidate synthon and subsequent deprotection to yield the phosphoramidic acid.

  • Final Acylation: The phosphoramidic acid intermediate is then acylated to produce the final product, contezolid acefosamil.

The overall synthetic workflow is depicted in the following diagram:

Contezolid_Acefosamil_Synthesis cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Final Acylation Contezolid_Alcohol Contezolid Alcohol Precursor Mesylate_Intermediate Mesylate Intermediate Contezolid_Alcohol->Mesylate_Intermediate Mesylation Alkylated_Intermediate N-Alkylated Phosphoramidate Mesylate_Intermediate->Alkylated_Intermediate N-Alkylation Phosphoramidate_Synthon Dimethyl (isoxazol-3-yl)phosphoramidate Phosphoramidate_Synthon->Alkylated_Intermediate Phosphoramidic_Acid This compound Alkylated_Intermediate->Phosphoramidic_Acid Demethylation Contezolid_Acefosamil Contezolid Acefosamil Phosphoramidic_Acid->Contezolid_Acefosamil Acylation

Caption: Synthetic workflow for Contezolid Acefosamil.

Experimental Protocols

Stage 1: Synthesis of this compound

Step 1a: Synthesis of ((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate (B1217627) (Mesylate Intermediate)

  • Reagents and Materials:

  • Procedure:

    • To a solution of the contezolid alcohol precursor in dichloromethane, add triethylamine.

    • Cool the mixture in an ice bath.

    • Slowly add methanesulfonyl chloride to the cooled solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude mesylate intermediate.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 1b: Synthesis of Dimethyl (isoxazol-3-yl)phosphoramidate (Phosphoramidate Synthon)

  • Reagents and Materials:

    • Isoxazol-3-amine

    • Dimethyl phosphite (B83602)

    • Carbon tetrachloride

    • Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve isoxazol-3-amine in dichloromethane.

    • Add dimethyl phosphite and triethylamine to the solution.

    • Cool the mixture in an ice bath and add a solution of carbon tetrachloride in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the desired phosphoramidate synthon.

Step 1c: Synthesis of N-(((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)-P,P-dimethyl-N-(isoxazol-3-yl)phosphonamidic diamide (B1670390) (N-Alkylated Phosphoramidate)

  • Reagents and Materials:

    • Mesylate Intermediate

    • Dimethyl (isoxazol-3-yl)phosphoramidate

    • Lithium tert-butoxide (LiOt-Bu)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the phosphoramidate synthon in anhydrous tetrahydrofuran.

    • Add lithium tert-butoxide and stir the mixture at room temperature.

    • Add a solution of the mesylate intermediate in tetrahydrofuran.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Step 1d: Synthesis of this compound

  • Reagents and Materials:

  • Procedure:

    • Dissolve the N-alkylated phosphoramidate in dichloromethane.

    • Cool the solution to 0 °C and add trimethylsilyl iodide.

    • Stir the reaction at room temperature until completion (as monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude phosphoramidic acid.

Stage 2: Final Acylation

Step 2: Synthesis of Contezolid Acefosamil

  • Reagents and Materials:

    • This compound

    • Acetic anhydride (B1165640) (Ac₂O)

    • Sodium acetate (NaOAc) or Triethylamine (TEA)

    • Acetonitrile (ACN)

  • Procedure:

    • Suspend the crude phosphoramidic acid in acetonitrile.

    • Add sodium acetate or triethylamine, followed by acetic anhydride.

    • Stir the mixture at room temperature until the reaction is complete.

    • The crude product can be purified by reverse-phase HPLC to yield contezolid acefosamil.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
1aMesylate IntermediateContezolid Alcohol PrecursorTEA, MsClDCM~75%>95%
1cN-Alkylated PhosphoramidateMesylate IntermediateDimethyl (isoxazol-3-yl)phosphoramidate, LiOt-BuTHF~45%>95%
1d & 2Contezolid AcefosamilN-Alkylated PhosphoramidateTMSI, Ac₂O, NaOAc/TEADCM, ACN~37% (for two steps)>98% (after HPLC)

Note: Yields are based on published data and may vary depending on experimental conditions.

Reagents and Equipment

  • Chemicals: All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used where specified.

  • Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography supplies (silica gel), and a high-performance liquid chromatography (HPLC) system for purification and analysis.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Trimethylsilyl iodide is corrosive and moisture-sensitive; it should be handled under an inert atmosphere.

Conclusion

This application note provides a comprehensive protocol for the synthesis of contezolid acefosamil. By following the detailed procedures outlined, researchers can successfully synthesize this important antibiotic prodrug for further study and development. The provided data and methodologies are intended to serve as a valuable resource for the scientific community engaged in the field of antibiotic research and drug discovery.

Application Note: HPLC Analysis of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Contezolid acefosamil, a novel oxazolidinone antibacterial prodrug. The method is suitable for the determination of the purity and concentration of Contezolid acefosamil in bulk drug substance and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals.

Introduction

Contezolid acefosamil is a prodrug of Contezolid, a next-generation oxazolidinone antibiotic developed to combat multidrug-resistant Gram-positive bacteria. As a prodrug, Contezolid acefosamil offers improved solubility, making it suitable for both oral and intravenous administration. Accurate and precise analytical methods are crucial for the quality control and formulation development of Contezolid acefosamil. This document provides a detailed protocol for the analysis of Contezolid acefosamil using a reversed-phase HPLC method. The methodology is based on established principles for the analysis of related oxazolidinone compounds and is designed to be readily implemented in a quality control or research laboratory setting.

Experimental Protocol

Materials and Reagents
  • Contezolid Acefosamil Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-15 min: 20% to 80% B, 15-20 min: 80% B, 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions

Mobile Phase A (20 mM KH2PO4, pH 3.5): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Contezolid acefosamil reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of Contezolid acefosamil and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected system suitability parameters for the described HPLC method.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0%

Method Validation (Summary)

This method should be validated according to ICH guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A typical range would be 50-150 µg/mL.

  • Accuracy: The closeness of test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow prep_solutions Prepare Mobile Phase and Solutions instrument_setup Instrument Setup and System Suitability prep_solutions->instrument_setup Proceed if solutions are ready sample_injection Inject Standard and Sample Solutions instrument_setup->sample_injection Proceed if system is suitable data_acquisition Data Acquisition sample_injection->data_acquisition data_processing Data Processing and Analysis data_acquisition->data_processing reporting Report Results data_processing->reporting

Caption: HPLC analysis workflow for Contezolid acefosamil.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the development and application of this HPLC method.

Method_Development_Logic lit_review Literature Review (Oxazolidinones Analysis) method_dev Method Development (Column, Mobile Phase, etc.) lit_review->method_dev method_opt Method Optimization method_dev->method_opt method_val Method Validation (ICH Guidelines) method_opt->method_val routine_analysis Routine Analysis (QC and Research) method_val->routine_analysis Validated Method

Caption: Logical flow of HPLC method development and application.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of Contezolid acefosamil. The use of a standard C18 column and common HPLC reagents makes this method easily transferable to most analytical laboratories. Proper validation of this method will ensure its suitability for its intended purpose in a regulated environment.

Application Notes and Protocols for the Intravenous Formulation of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of Contezolid (B1676844) acefosamil (CZA) for intravenous (IV) administration, a critical development for this next-generation oxazolidinone antibiotic. Contezolid acefosamil was designed as a water-soluble prodrug of contezolid (CZD) to overcome the latter's poor aqueous solubility, thereby enabling parenteral administration for serious Gram-positive bacterial infections.[1][2][3][4]

Introduction

Contezolid (CZD) is a potent oxazolidinone antibiotic effective against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5] However, its clinical utility in severe, acute infections was initially limited by its modest aqueous solubility of approximately 0.2 mg/mL, rendering it unsuitable for intravenous formulation.[1] To address this, Contezolid acefosamil (CZA), an O-acyl phosphoramidate (B1195095) prodrug, was developed.[1][2][3][4] CZA exhibits high aqueous solubility and is rapidly converted to the active drug, contezolid, in vivo.[1][4][6] This allows for both intravenous and oral administration, facilitating step-down therapy from hospital to outpatient settings.[1][4]

Physicochemical and Pharmacokinetic Properties

The successful formulation of CZA for IV administration hinges on its favorable physicochemical and pharmacokinetic profile. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of Contezolid and Contezolid Acefosamil
PropertyContezolid (CZD)Contezolid Acefosamil (CZA)Reference(s)
Chemical Class OxazolidinoneO-acyl phosphoramidate prodrug of an oxazolidinone[1]
Molecular Formula C18H15F3N4O4Not explicitly stated, but is a phosphoramidate derivative of CZD[7]
Aqueous Solubility ~0.2 mg/mL>200 mg/mL[1][3][4]
Stability for IV Use Not applicableGood hydrolytic stability at pH 4-7.4[1][4]
Table 2: Summary of Pharmacokinetic Parameters of Contezolid after IV Administration of Contezolid Acefosamil in Healthy Chinese Subjects (Single Ascending Dose)
IV Dose of CZACmax of Contezolid (mg/L)AUC0–inf of Contezolid (h·mg/L)Median Tmax of Contezolid (h)Mean t1/2 of Contezolid (h)Reference(s)
500 mg1.95 ± 0.5740.25 ± 10.122.0013.33[6][8]
1000 mgNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
1500 mgNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
2000 mg15.61 ± 4.88129.41 ± 38.302.7516.74[6][8]

Note: Data is presented as mean ± standard deviation where applicable.

Mechanism of Action and Bioactivation

The therapeutic efficacy of Contezolid acefosamil relies on its unique mechanism of action as an oxazolidinone and its bioactivation pathway.

Signaling Pathway: Mechanism of Action of Contezolid

G cluster_bacterium Bacterial Cell Ribosome Bacterial Ribosome (70S) Subunit_50S 50S Subunit Subunit_30S 30S Subunit Protein Essential Bacterial Proteins Ribosome->Protein Protein Synthesis (Translation) Subunit_50S->Ribosome Prevents formation of functional 70S initiation complex Subunit_30S->Ribosome Forms Initiation Complex mRNA mRNA mRNA->Ribosome Forms Initiation Complex tRNA Initiator tRNA tRNA->Ribosome Forms Initiation Complex Growth Bacterial Growth and Replication Protein->Growth Contezolid Contezolid (Active Drug) Contezolid->Subunit_50S Binds to P-site on 23S rRNA Inhibition Inhibition G CZA Contezolid Acefosamil (CZA) (IV Administration) Intermediate Intermediate Metabolite (MRX-1352) CZA->Intermediate Rapid in vivo metabolism CZD Contezolid (CZD) (Active Drug) Intermediate->CZD Conversion Metabolites Inactive Metabolites (e.g., MRX-1320) CZD->Metabolites Degradation Excretion Excretion Metabolites->Excretion G cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & QC Solubility Solubility Profiling (pH, co-solvents) Stability Solution Stability (pH, temperature, light) Solubility->Stability Excipient Excipient Compatibility Stability->Excipient Lyophilization Lyophilization Cycle Development Excipient->Lyophilization Container Container Closure Selection Lyophilization->Container Reconstitution Reconstitution Studies (Diluents, Time) Container->Reconstitution Assay Assay and Purity (HPLC) Reconstitution->Assay Particulate Particulate Matter Analysis Assay->Particulate Sterility Sterility and Endotoxin Testing Particulate->Sterility

References

Application Notes and Protocols for Evaluating Contezolid Acefosamil Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel oxazolidinone antibacterial agent. It is a water-soluble prodrug of contezolid (CZD), designed for both intravenous (IV) and oral administration.[1][2] Contezolid itself is a next-generation oxazolidinone effective against a wide range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] It was developed to provide a potent therapeutic option with a potentially improved safety profile, particularly regarding myelosuppression, which can be a limitation of other drugs in this class.[1][3][4]

These application notes provide detailed protocols for established murine models to assess the in vivo efficacy of contezolid acefosamil against clinically relevant Gram-positive pathogens and Mycobacterium tuberculosis.

Mechanism of Action

Contezolid acefosamil is a prodrug that is rapidly converted in vivo to its active form, contezolid.[1][5][6] Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the functional 70S initiation complex, which is a crucial step in the translation of mRNA into proteins.[7][8] This action halts bacterial proliferation, allowing the host's immune system to clear the infection.

Contezolid_Mechanism_of_Action cluster_invivo In Vivo Conversion cluster_bacteria Bacterial Cell CZA Contezolid Acefosamil (Prodrug) CZD Contezolid (Active Drug) CZA->CZD Rapid enzymatic conversion 50S 50S Subunit CZD->50S Binds to InitiationComplex 70S Initiation Complex Formation CZD->InitiationComplex Inhibits Ribosome Bacterial Ribosome Ribosome->50S 30S 30S Subunit Ribosome->30S 50S->InitiationComplex 30S->InitiationComplex mRNA mRNA mRNA->InitiationComplex Translation Protein Essential Proteins InitiationComplex->Protein Elongation NoProtein Protein Synthesis Blocked

Contezolid's mechanism of action.

Data Presentation: Efficacy Studies

The efficacy of contezolid acefosamil has been demonstrated in various preclinical models. The data below summarizes key findings from murine infection models, comparing both oral and intravenous routes of administration, often with linezolid (B1675486) as a comparator.

Table 1: Efficacy of Contezolid Acefosamil (CZA) in Murine Systemic Infection Model (ED50)

PathogenStrainCZA RouteCZA ED₅₀ (mg/kg) [95% CI]Linezolid ED₅₀ (mg/kg) [95% CI]
S. aureusATCC 29213Oral7.9 [6.5-9.7]8.4 [6.9-10.2]
S. aureusATCC 33591 (MRSA)Oral7.1 [5.8-8.7]7.4 [6.1-9.1]
S. aureusATCC 33591 (MRSA)IV6.8 [5.5-8.4]7.2 [5.8-8.9]
S. pneumoniaeATCC 49619Oral4.8 [3.8-6.1]5.1 [4.1-6.4]
S. pyogenes0006Oral4.9 [3.9-6.2]5.3 [4.2-6.7]
S. pyogenes0006IV4.7 [3.7-6.0]5.0 [3.9-6.4]
Data sourced from a study evaluating efficacy in a mouse systemic infection model where the endpoint was survival at 7 days. Doses were administered at 1 and 6 hours post-infection.[9]

Table 2: Efficacy of Contezolid (CZD) in Murine M. tuberculosis Infection Model

Treatment Group (Dose)RouteDurationMean Bacterial Load (log₁₀ CFU ± SD) in Lungs
Untreated Control--5.52 ± 0.15
Contezolid (100 mg/kg)Oral28 days3.76 ± 0.47
Linezolid (100 mg/kg)Oral28 days3.61 ± 0.42
Data from a study in BALB/c mice infected intranasally with M. tuberculosis Erdman. Treatment started 14 days post-infection.[10][11]

Experimental Protocols

Neutropenic Murine Thigh Infection Model for S. aureus

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[12][13] It allows for the quantitative determination of bacterial load reduction following treatment.

Thigh_Infection_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis Animals Select Mice (e.g., ICR, BALB/c) 6-8 weeks old Neutropenia Induce Neutropenia (Cyclophosphamide IP) Day -4 and Day -1 Animals->Neutropenia Infection Infect Thigh Muscle (Day 0) Intramuscular injection 0.1 mL of inoculum Neutropenia->Infection Proceed on Day 0 Inoculum Prepare S. aureus Inoculum (e.g., USA300, ATCC 29213) Grow to log phase, wash, resuspend to ~10^6 CFU/mL Inoculum->Infection Treatment Initiate Treatment (2h post-infection) Administer CZA (IV/PO) or Vehicle Infection->Treatment Dosing Continue Dosing Regimen (e.g., q12h for 24h) Treatment->Dosing Sacrifice Euthanize Mice (24h post-treatment start) Dosing->Sacrifice Conclude Experiment Harvest Aseptically Harvest Thigh Muscle Sacrifice->Harvest Homogenize Weigh and Homogenize Thigh in Sterile PBS Harvest->Homogenize Plate Perform Serial Dilutions and Plate Homogenate Homogenize->Plate Incubate Incubate Plates (37°C for 18-24h) Plate->Incubate Count Enumerate Colonies (Calculate CFU/gram of tissue) Incubate->Count

Workflow for the neutropenic thigh infection model.

Methodology:

  • Animal Selection: Use female ICR or BALB/c mice, typically 6-8 weeks old, weighing 23-27g.[14]

  • Induction of Neutropenia: To create an immunocompromised state that allows for robust bacterial growth, render mice neutropenic. Administer cyclophosphamide (B585) intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[5][14] This regimen reliably reduces neutrophil counts to <100 cells/mm³.

  • Inoculum Preparation:

    • Culture a virulent strain of S. aureus (e.g., MRSA strain USA300 or a standard strain like ATCC 29213) overnight in a suitable broth (e.g., Tryptic Soy Broth).

    • Subculture the bacteria and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10⁶ CFU/mL). The final concentration should be confirmed by plating serial dilutions.

  • Infection:

    • Anesthetize the mice (e.g., using isoflurane).

    • Inject 0.1 mL of the bacterial suspension directly into the posterior thigh muscle of one or both legs.[1][14]

  • Treatment:

    • At 2 hours post-infection, begin treatment.

    • Administer Contezolid acefosamil via the desired route (e.g., oral gavage for PO, tail vein injection for IV) at various dose levels.

    • Include a vehicle control group (receiving the drug formulation vehicle) and potentially a positive control group (e.g., linezolid).

    • Continue treatment according to the desired dosing schedule (e.g., every 12 hours) for a total duration of 24 hours.

  • Endpoint Measurement (Bacterial Load):

    • At 24 hours after the initiation of therapy, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[5]

    • Prepare ten-fold serial dilutions of the tissue homogenate in sterile PBS.

    • Plate 0.1 mL of appropriate dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[5]

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates with 30-300 colonies to determine the number of CFU per gram of thigh tissue. The efficacy is measured as the log₁₀ CFU reduction compared to the vehicle control group at 24 hours.

Murine Systemic Infection (Sepsis) Model

This model mimics bacteremia and sepsis, evaluating the ability of an antibiotic to clear a systemic infection and prevent mortality.[8]

Sepsis_Model_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis Animals Select Mice (e.g., CD-1, C57BL/6) 4-6 weeks old Infection Induce Systemic Infection (Day 0) Intraperitoneal (IP) or Intravenous (IV) injection Animals->Infection Inoculum Prepare S. aureus Inoculum Grow to log phase, wash, resuspend in PBS with 5% gastric mucin Inoculum->Infection Treatment Administer Treatment (1h & 6h post-infection) CZA (IV/PO), Linezolid, or Vehicle Infection->Treatment Endpoint Choose Endpoint Treatment->Endpoint Survival Monitor Survival for 7 days Endpoint->Survival OrganCFU Bacterial Load in Organs (Alternative Endpoint) Endpoint->OrganCFU ED50 Calculate ED50 (Probit analysis) Survival->ED50 Harvest Harvest Spleen, Liver, Kidneys (at 24h or 48h) OrganCFU->Harvest Process Homogenize, Dilute, Plate Harvest->Process Count Calculate CFU/organ Process->Count

Workflow for the murine systemic infection model.

Methodology:

  • Animal Selection: Use immunocompetent mice such as CD-1 or C57BL/6, 4-6 weeks of age.[9]

  • Inoculum Preparation:

    • Prepare the bacterial suspension as described for the thigh model.

    • To enhance virulence for intraperitoneal injections, the bacterial suspension is often mixed with 5% sterile gastric mucin.[8][9] This impairs phagocytosis and establishes a more reliable infection.

    • The inoculum size should be calibrated to be the minimum lethal dose (MLD₁₀₀) or a dose that causes a consistent, non-lethal infection if organ bacterial load is the endpoint.

  • Infection:

    • Intraperitoneal (IP) Route: Inject 0.5 mL of the bacterial suspension in gastric mucin into the peritoneal cavity of the mouse.[9] This is a common route for ED₅₀ determination.

    • Intravenous (IV) Route: For a model more closely resembling bacteremia, inject a smaller volume (e.g., 0.1 mL) of bacteria suspended in PBS directly into a lateral tail vein or via retro-orbital sinus.[15][16]

  • Treatment:

    • Administer the first dose of CZA (IV or PO), vehicle, or a comparator drug at 1 hour post-infection, followed by a second dose at 6 hours post-infection.[9]

  • Endpoint Measurement:

    • Survival (ED₅₀): Monitor the mice for mortality for a period of 7 days.[9] The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from death, is then calculated using Probit analysis.[9]

    • Organ Bacterial Load: Alternatively, euthanize mice at a specified time point (e.g., 24 or 48 hours). Aseptically harvest organs such as the spleen, liver, and kidneys.[3] Homogenize, serially dilute, and plate the tissue to determine the bacterial burden (CFU/organ), as described in the thigh infection protocol.

Murine Aerosol Infection Model for M. tuberculosis

This model is a gold standard for preclinical evaluation of anti-tuberculosis drugs, as it mimics the natural route of pulmonary infection in humans.[5][17][18]

TB_Model_Workflow cluster_prep Phase 1: Infection Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis Animals Select Mice (e.g., BALB/c, C57BL/6) Infection Low-Dose Aerosol Infection Expose mice in an aerosol chamber to deposit ~50-200 CFU in lungs Animals->Infection Inoculum Prepare M. tuberculosis Inoculum (e.g., H37Rv) Inoculum->Infection Incubation Establish Chronic Infection (Incubate for 14-28 days) Infection->Incubation Treatment Initiate Treatment (Day 14 or 28) Administer CZA (Oral), comparator (e.g., Isoniazid), or Vehicle Incubation->Treatment Begin Therapy Dosing Daily Dosing (5 days/week for 4-8 weeks) Treatment->Dosing Sacrifice Euthanize Mice (at end of treatment) Dosing->Sacrifice Conclude Experiment Harvest Aseptically Harvest Lungs and Spleen Sacrifice->Harvest Homogenize Homogenize Organs in Sterile Saline Harvest->Homogenize Plate Perform Serial Dilutions and Plate on 7H11 Agar Homogenize->Plate Incubate Incubate Plates (3-4 weeks at 37°C) Plate->Incubate Count Enumerate Colonies (Calculate CFU/organ) Incubate->Count

Workflow for the murine tuberculosis aerosol infection model.

Methodology:

  • Animal Selection: Use susceptible mouse strains such as BALB/c or C57BL/6.

  • Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv or Erdman strain) in an appropriate medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase. Prepare a single-cell suspension in sterile saline or PBS.

  • Aerosol Infection:

    • Place mice in a nose-only or whole-body aerosol exposure chamber.[19]

    • Nebulize the bacterial suspension to deliver a low dose of bacteria (~50-200 CFU) directly to the lungs of the animals. The deposited dose should be confirmed by sacrificing a subset of mice shortly after infection and plating lung homogenates.

  • Establishment of Chronic Infection: Allow the infection to establish for 2 to 4 weeks. During this time, the bacterial load in the lungs will increase and stabilize as the adaptive immune response develops.[17]

  • Treatment:

    • Begin daily treatment with Contezolid (typically administered as the active drug in TB models) via oral gavage.

    • Include an untreated control group and a positive control group treated with a first-line anti-TB drug like isoniazid (B1672263) (INH) (e.g., 25 mg/kg).[20]

    • Treatment is typically administered 5 days per week for a duration of 4 to 8 weeks.[1]

  • Endpoint Measurement (Bacterial Load):

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the lungs and spleen.

    • Homogenize the organs separately in sterile saline.

    • Plate serial dilutions of the homogenates onto selective agar (e.g., Middlebrook 7H11 agar with supplements).

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the CFU per organ. Efficacy is measured by the reduction in log₁₀ CFU in the lungs and spleen compared to the untreated control group.[21]

References

Application Notes and Protocols for In Vivo Dosing of Contezolid Acefosamil in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (MRX-4) is a novel, water-soluble prodrug of the oxazolidinone antibiotic, contezolid.[1][2] Developed to combat multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA), contezolid acefosamil offers the flexibility of both intravenous and oral administration.[1][2] This is a significant advantage over its active form, contezolid, which has poor aqueous solubility, limiting it to oral formulations.[2] In preclinical murine models, contezolid acefosamil has demonstrated comparable efficacy to linezolid (B1675486) against various Gram-positive pathogens.[3] These application notes provide detailed protocols for in vivo dosing strategies of contezolid acefosamil in mice, based on established pharmacodynamic studies.

Mechanism of Action

Contezolid, the active metabolite of contezolid acefosamil, is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a crucial step in the translation of mRNA into proteins.[1] This action halts bacterial proliferation, exhibiting a bacteriostatic effect.[1]

Mechanism of Action of Contezolid cluster_bacterial_cell Bacterial Cell Contezolid Contezolid 50S_Ribosomal_Subunit 50S Ribosomal Subunit Contezolid->50S_Ribosomal_Subunit Binds to Initiation_Complex 70S Initiation Complex (fMet-tRNA, mRNA, 30S, 50S) 50S_Ribosomal_Subunit->Initiation_Complex Prevents formation of 30S_Ribosomal_Subunit 30S Ribosomal Subunit mRNA mRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition of

Caption: Mechanism of action of Contezolid.

Pharmacokinetics and Prodrug Conversion

Prodrug Conversion of Contezolid Acefosamil Contezolid_Acefosamil Contezolid Acefosamil (Prodrug) In_Vivo_Metabolism In Vivo Metabolism (Rapid Conversion) Contezolid_Acefosamil->In_Vivo_Metabolism Contezolid Contezolid (Active Drug) In_Vivo_Metabolism->Contezolid

Caption: Conversion of Contezolid Acefosamil to Contezolid.

In Vivo Dosing Strategies in Mice

The following tables summarize the dosing strategies for contezolid acefosamil in common murine infection models.

Table 1: Dosing in Systemic Infection Models
Bacterial StrainAdministration RouteDose Range (mg/kg)Efficacy (ED50, mg/kg) [95% CI]
S. aureus ATCC 33591Intravenous3.4 - 16.86.1 [4.8-7.8]
S. pneumoniae ATCC 49619Oral3.4 - 16.86.4 [5.0-8.2]
S. pyogenes 0006Oral3.4 - 16.85.0 [3.9-6.4]
S. pyogenes 0006Intravenous3.4 - 16.84.8 [3.7-6.2]
Other S. aureus & S. pneumoniae strainsOral & Intravenous5.0 - 25.0Not specified

Data sourced from a study by Wang et al. (2023).[3]

Table 2: Dosing in Neutropenic Thigh Infection Models
Bacterial StrainAdministration RouteDose Range (mg/kg)Dosing ScheduleEfficacy (Bacterial Load Reduction)
S. aureus ATCC 29213Oral & Intravenous5.0, 10.0, 20.0, 40.0, 80.0Twice (2 and 6 hours post-infection)Dose-dependent reduction
S. aureus 0114 (MRSA)Oral & Intravenous5.0, 10.0, 20.0, 40.0, 80.0Twice (2 and 6 hours post-infection)Dose-dependent reduction

Data sourced from a study by Wang et al. (2023).[3]

Experimental Protocols

Protocol 1: Systemic Infection Model

This protocol is adapted from established methods for inducing systemic infection in mice for the evaluation of antimicrobial efficacy.[3]

Workflow for Systemic Infection Model Animal_Acclimation 1. Animal Acclimation (CD-1 ICR mice, 4 weeks old) Infection 2. Intraperitoneal Infection (0.5 mL bacterial suspension in 5% gastric mucin) Animal_Acclimation->Infection Drug_Administration 3. Drug Administration (Oral or Intravenous) Infection->Drug_Administration Monitoring 4. Monitoring (Mortality recorded for 7 days) Drug_Administration->Monitoring Data_Analysis 5. Data Analysis (Calculation of ED50) Monitoring->Data_Analysis

Caption: Experimental workflow for the systemic infection model.

Materials:

  • CD-1 ICR mice (4 weeks old)

  • Bacterial culture (S. aureus, S. pneumoniae, or S. pyogenes)

  • 5% (w/v) gastric mucin, sterile

  • Contezolid acefosamil

  • Vehicle for oral administration (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (deionized water)[1]

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimation: Acclimate 4-week-old CD-1 ICR mice to the facility for at least 3 days prior to the experiment.

  • Infection:

    • Prepare a bacterial suspension to the desired concentration (100% minimum lethal dose) in 5% sterile gastric mucin.

    • Infect mice via intraperitoneal injection with 0.5 mL of the bacterial suspension.

  • Drug Administration:

    • Prepare dosing solutions of contezolid acefosamil in the appropriate vehicle. Due to its high solubility, deionized water can be used for intravenous formulations.[1]

    • Administer the prepared doses of contezolid acefosamil or vehicle control via the desired route (oral gavage or intravenous injection) at the specified time points post-infection.

  • Monitoring:

    • Observe the animals for clinical signs of infection and mortality at regular intervals for 7 days.

  • Data Analysis:

    • Record the number of surviving animals in each treatment group.

    • Calculate the median effective dose (ED50) using a suitable statistical method (e.g., Probit analysis).

Protocol 2: Neutropenic Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobials in immunocompromised hosts.[3]

Workflow for Neutropenic Thigh Infection Model Neutropenia_Induction 1. Induce Neutropenia (Cyclophosphamide) Infection 2. Intramuscular Infection (0.1 mL bacterial suspension into thigh muscle) Neutropenia_Induction->Infection Drug_Administration 3. Drug Administration (Oral or Intravenous at 2 and 6 hours post-infection) Infection->Drug_Administration Tissue_Harvesting 4. Tissue Harvesting (Thigh muscle collected at 24 hours post-infection) Drug_Administration->Tissue_Harvesting Bacterial_Quantification 5. Bacterial Quantification (CFU enumeration) Tissue_Harvesting->Bacterial_Quantification

Caption: Experimental workflow for the neutropenic thigh infection model.

Materials:

  • CD-1 ICR mice (4-6 weeks old)

  • Cyclophosphamide (B585)

  • Bacterial culture (S. aureus)

  • Sterile saline

  • Contezolid acefosamil

  • Vehicle for administration

  • Equipment for tissue homogenization and bacterial plating

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to CD-1 ICR mice to induce neutropenia. A common regimen is two intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).

  • Infection:

    • Prepare a bacterial suspension of S. aureus in sterile saline to the target concentration (e.g., 1 x 10^6 - 1 x 10^7 CFU/mL).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each neutropenic mouse.

  • Drug Administration:

    • Prepare dosing solutions of contezolid acefosamil in the appropriate vehicle.

    • Administer the prepared doses or vehicle control orally or intravenously at 2 and 6 hours post-infection.

  • Tissue Harvesting and Bacterial Quantification:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Data Analysis:

    • Compare the bacterial loads in the treated groups to the vehicle control group to determine the reduction in bacterial burden.

Conclusion

Contezolid acefosamil is a promising antibiotic prodrug with flexible administration routes for treating resistant Gram-positive infections. The provided dosing strategies and detailed protocols for murine systemic and neutropenic thigh infection models offer a solid foundation for researchers to conduct in vivo efficacy studies. These guidelines, coupled with the understanding of its mechanism of action and conversion to the active form, will aid in the preclinical evaluation and development of this important new therapeutic agent.

References

Application Notes and Protocols: Contezolid MIC Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (MRX-I) is a novel oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4][5] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Contezolid using the broth microdilution method, a fundamental technique in antimicrobial susceptibility testing.[6] The protocols outlined are based on established methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][7]

Mechanism of Action

Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[8][9] Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for the translation of mRNA into proteins.[9][10] This action effectively halts bacterial proliferation.[10]

cluster_bacterial_cell Bacterial Cell cluster_inhibition Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Initiation_Complex Initiation Complex Formation 50S_Subunit->Initiation_Complex joins 30S_Subunit->Initiation_Complex binds to mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Contezolid Contezolid Contezolid->50S_Subunit Binds to Inhibition X Inhibition->Initiation_Complex

Caption: Mechanism of action of Contezolid.

Data Presentation: Contezolid MIC Values

The following tables summarize the in vitro activity of Contezolid against various Gram-positive clinical isolates as determined by the broth microdilution method.

Table 1: In Vitro Activity of Contezolid against Staphylococcus aureus

Organism (n)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
S. aureus (606)≤0.06 - 20.51
Methicillin-Susceptible S. aureus (MSSA) (398)≤0.06 - 20.51
Methicillin-Resistant S. aureus (MRSA) (321)0.25 - 10.50.5
Methicillin-Resistant S. aureus (MRSA) (208)0.25 - 10.51
Coagulase-Negative Staphylococcus (100)≤0.06 - 20.250.5

Data sourced from multiple studies.[1][4][11]

Table 2: In Vitro Activity of Contezolid against Enterococcus Species

Organism (n)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Enterococcus spp.0.25 - 20.51
Enterococcus faecalis (52)0.25 - 10.51
Vancomycin-Resistant Enterococcus (VRE) (129)0.25 - 211
Vancomycin-Resistant Enterococcus faecium (26)0.5 - 10.51

Data sourced from multiple studies.[1][2][4][11]

Table 3: In Vitro Activity of Contezolid against Streptococcus pneumoniae

Organism (n)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Streptococcus pneumoniae (201)≤0.06 - 211

Data sourced from a study in the United States and Europe.[11]

Experimental Protocols

Broth Microdilution Method for Contezolid MIC Testing

This protocol is based on the CLSI reference method for broth microdilution.[2]

1. Materials

  • Contezolid analytical powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For Streptococcus pneumoniae, CAMHB supplemented with 2.5% to 5% lysed horse blood

  • Bacterial isolates for testing

  • Quality control strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, S. pneumoniae ATCC 49619)[11]

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of Contezolid Stock Solution

  • Prepare a stock solution of Contezolid at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.

  • Further dilute the stock solution in sterile CAMHB to create a working solution for serial dilutions.

3. Preparation of Microtiter Plates

  • Perform two-fold serial dilutions of the Contezolid working solution in CAMHB directly in the 96-well microtiter plates.

  • The final volume in each well should be 50 µL or 100 µL, depending on the specific laboratory protocol.

  • The range of concentrations tested should typically span from 0.06 to 64 µg/mL to capture the expected MIC values.

  • Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria) for each isolate tested.

4. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

5. Inoculation and Incubation

  • Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial suspension. The final volume in each well will be 100 µL or 200 µL.

  • Seal the plates or use lids to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of Contezolid that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Quality control results for the reference strains must fall within the acceptable ranges before reporting patient isolate results.

cluster_prep Preparation cluster_procedure Procedure cluster_results Results Stock_Solution Prepare Contezolid Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Plates Visually Inspect Plates for Growth Incubation->Read_Plates Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Plates->Determine_MIC QC_Check Verify Quality Control Results Determine_MIC->QC_Check

Caption: Broth microdilution workflow.

References

Application Notes and Protocols for Preclinical Trials of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Contezolid (B1676844) acefosamil (MRX-4), a novel oxazolidinone antibiotic. This document outlines detailed protocols for key in vitro and in vivo experiments to assess the efficacy, pharmacokinetics, and safety of Contezolid acefosamil, ensuring a robust data package for regulatory submissions.

Introduction to Contezolid Acefosamil

Contezolid acefosamil is a prodrug of contezolid, a next-generation oxazolidinone antibiotic.[1][2] It is designed to address the limitations of earlier drugs in this class, such as myelosuppression and neurotoxicity.[1][3] Contezolid acefosamil is effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex.[5] In vivo, the prodrug is rapidly converted to its active form, contezolid.[1][6]

In Vitro Efficacy Studies

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Contezolid (the active form of Contezolid acefosamil) required to inhibit the visible growth of a panel of clinically relevant Gram-positive bacteria.

Protocol:

  • Materials:

    • Contezolid powder

    • Bacterial strains (e.g., S. aureus, including MRSA; Enterococcus spp., including VRE; Streptococcus pneumoniae)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

    • Incubator (35°C ± 2°C)

    • Microplate reader (optional)

  • Procedure:

    • Prepare a stock solution of Contezolid in a suitable solvent and dilute it in CAMHB to achieve a range of concentrations to be tested.

    • Perform serial twofold dilutions of Contezolid in the 96-well plates containing CAMHB.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Data Presentation:

Table 1: In Vitro Activity of Contezolid Against Gram-Positive Isolates

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)0.51≤0.12 - 2
Methicillin-susceptible S. aureus (MSSA)0.51≤0.12 - 2
Methicillin-resistant S. aureus (MRSA)0.510.25 - 1
Enterococcus faecalis0.510.25 - 2
Enterococcus faecium (all)0.510.25 - 2
Vancomycin-resistant E. faecium0.510.25 - 1
Streptococcus pneumoniae0.250.5≤0.06 - 1

Data compiled from studies on clinical isolates.[4][7]

Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of Contezolid over time against a specific bacterial strain.

Protocol:

  • Materials:

    • Contezolid

    • Log-phase culture of the test organism (e.g., MRSA ATCC 43300)

    • CAMHB

    • Sterile culture tubes

    • Shaking incubator

    • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates)

  • Procedure:

    • Prepare tubes with CAMHB containing Contezolid at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

    • Inoculate each tube with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

    • Incubate the tubes at 35°C ± 2°C, with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

    • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (Log Phase) C Inoculation into Culture Tubes A->C B Contezolid Solutions (Multiples of MIC) B->C D Incubation with Shaking (35°C) C->D E Aliquots Taken at Time Intervals D->E F Serial Dilution and Plating E->F G Colony Counting (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H

Time-Kill Kinetic Assay Workflow
In Vitro Biofilm Eradication Assay

Objective: To evaluate the ability of Contezolid to eradicate established bacterial biofilms.

Protocol:

  • Materials:

    • Contezolid

    • Biofilm-forming bacterial strain (e.g., S. aureus)

    • Tryptic Soy Broth (TSB) supplemented with glucose

    • 96-well flat-bottom microtiter plates

    • Crystal violet solution

    • Ethanol (B145695) or acetic acid for destaining

    • Microplate reader

  • Procedure:

    • Grow a bacterial culture overnight and dilute it in TSB with glucose.

    • Add the diluted culture to the wells of a 96-well plate and incubate for 24-48 hours to allow biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add fresh media containing various concentrations of Contezolid to the wells and incubate for another 24 hours.

    • Wash the wells again with PBS.

    • Stain the remaining biofilm with crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

In Vivo Efficacy Studies

Murine Systemic Infection Model

Objective: To evaluate the efficacy of Contezolid acefosamil in a murine model of systemic infection (sepsis).

Protocol:

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: A virulent strain of MRSA (e.g., USA300).

  • Procedure:

    • Prepare an inoculum of MRSA in saline or PBS.

    • Induce a systemic infection by intraperitoneal or intravenous injection of the bacterial suspension.

    • Initiate treatment with Contezolid acefosamil (administered orally or intravenously) at various doses at a specified time post-infection (e.g., 1 hour). A control group should receive a vehicle. Linezolid can be used as a comparator.[8][9]

    • Monitor the mice for survival over a period of 7-14 days.

    • The primary endpoint is the 50% effective dose (ED50), which is the dose that protects 50% of the animals from death.

Murine Thigh Infection Model

Objective: To assess the efficacy of Contezolid acefosamil in reducing the bacterial burden in a localized infection model.

Protocol:

  • Animals: Neutropenic female BALB/c mice. Neutropenia is induced by cyclophosphamide (B585) administration.

  • Bacterial Strain: MRSA.

  • Procedure:

    • Induce neutropenia in mice by injecting cyclophosphamide.

    • Two days later, inject a suspension of MRSA into the thigh muscle of each mouse.

    • Begin treatment with Contezolid acefosamil at different doses (oral or intravenous) 2 hours post-infection.

    • At 24 hours post-infection, euthanize the mice, excise the infected thigh muscle, and homogenize it.

    • Determine the bacterial load in the homogenate by serial dilution and plating.

    • Efficacy is determined by the reduction in bacterial counts (log10 CFU/thigh) compared to the control group.

G cluster_induction Infection Induction cluster_treatment Treatment cluster_outcome Outcome Assessment A Neutropenic Mice C Intramuscular Injection (Thigh) A->C B MRSA Inoculum B->C D Contezolid Acefosamil (Oral/IV) C->D E Vehicle Control C->E F Euthanasia at 24h D->F E->F G Thigh Excision & Homogenization F->G H Bacterial Load Quantification (CFU) G->H

Murine Thigh Infection Model Workflow

Data Presentation:

Table 2: In Vivo Efficacy of Contezolid Acefosamil in Murine Infection Models

ModelBacterial StrainRoute of AdministrationED50 (mg/kg)Comparator (Linezolid) ED50 (mg/kg)
Systemic InfectionS. aureusOral10.3~10
Systemic InfectionS. aureusIntravenousData not specified, but efficacy is comparable to oral administrationData not specified
Thigh InfectionS. aureusOralReduction in bacterial load observedSimilar reduction to Contezolid acefosamil
Thigh InfectionS. aureusIntravenousReduction in bacterial load observedSimilar reduction to Contezolid acefosamil

Data compiled from preclinical studies.[8][9][10]

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Contezolid acefosamil and its active metabolite, contezolid.

Protocol:

  • Animals: Sprague-Dawley rats or Beagle dogs.

  • Procedure:

    • Administer a single dose of Contezolid acefosamil intravenously or orally.

    • Collect blood samples at multiple time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of Contezolid acefosamil, the intermediate MRX-1352, and the active drug contezolid.[6][11]

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Data Presentation:

Table 3: Pharmacokinetic Parameters of Contezolid in Healthy Human Subjects (for reference)

Route of AdministrationDoseCmax (mg/L)Tmax (h)AUC0–inf (h·mg/L)t1/2 (h)
Intravenous (Single Dose)500 mg1.95 ± 0.572.0040.25 ± 10.1213.33
Intravenous (Single Dose)2000 mg15.61 ± 4.882.75129.41 ± 38.3016.74
Oral (Single Dose)500 mg8.66 ± 2.602.5030.44 ± 7.33Not specified
Oral (Single Dose)1500 mg37.10 ± 8.662.98162.36 ± 47.08Not specified

Data from a Phase I study in healthy Chinese subjects.[12]

G Contezolid Acefosamil (Prodrug) Contezolid Acefosamil (Prodrug) MRX-1352 (Intermediate) MRX-1352 (Intermediate) Contezolid Acefosamil (Prodrug)->MRX-1352 (Intermediate) Rapid Conversion Contezolid (Active Drug) Contezolid (Active Drug) MRX-1352 (Intermediate)->Contezolid (Active Drug) Conversion Metabolites Metabolites Contezolid (Active Drug)->Metabolites Metabolism Excretion Excretion Metabolites->Excretion

Metabolic Pathway of Contezolid Acefosamil

Toxicology Studies

Repeat-Dose Toxicity

Objective: To evaluate the potential toxicity of Contezolid acefosamil after repeated administration over a defined period.

Protocol:

  • Animals: Sprague-Dawley rats and Beagle dogs.

  • Procedure:

    • Administer Contezolid acefosamil intravenously twice daily for 4 weeks at three different dose levels (low, medium, and high).[1]

    • Include a control group receiving the vehicle.

    • Monitor the animals daily for clinical signs of toxicity, body weight changes, and food consumption.

    • Conduct regular hematology and clinical chemistry analyses.

    • At the end of the study, perform a full necropsy and histopathological examination of all major organs.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation:

Table 4: Summary of 4-Week Repeat-Dose IV Toxicity Studies of Contezolid Acefosamil

SpeciesDoses (mg/kg/dose, BID)Key FindingsNOAEL (mg/kg/dose, BID)
Sprague-Dawley Rat40, 80, 160/120Decreased body weight and food consumption at high dose. Dose-dependent transient reduction in erythrocytes. No myelosuppression (platelet reduction).80
Beagle Dog25, 50, 100/75Decreased body weight and food consumption at high dose. Dose-dependent transient reduction in erythrocytes. No myelosuppression (platelet reduction).25

Data from preclinical toxicology studies.[1]

Neuropathology Evaluation

Objective: To assess the potential for neurotoxicity following long-term administration of Contezolid acefosamil.

Protocol:

  • Animals: Long-Evans rats.

  • Procedure:

    • Administer Contezolid acefosamil orally twice daily for 3 months at various dose levels.[1]

    • Conduct detailed neurological examinations at regular intervals.

    • At the end of the study, perform a comprehensive histopathological evaluation of the central and peripheral nervous systems, including the optic nerve.

Key Findings: Preclinical studies have shown no evidence of neurotoxicity in the central, peripheral, and optical neurological systems of rats following 3 months of oral administration of Contezolid acefosamil.[1] This is a significant advantage over other oxazolidinones that have been associated with neurotoxic side effects.[13]

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Contezolid Acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Contezolid (B1676844) acefosamil.

Frequently Asked Questions (FAQs)

Q1: What is Contezolid acefosamil and why was it developed?

A1: Contezolid acefosamil (CZA) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic Contezolid (CZD).[1][2] CZD itself has low aqueous solubility, making it unsuitable for intravenous (IV) administration.[1][2][3] CZA was developed to overcome this limitation, providing a highly water-soluble form (>200 mg/mL) suitable for both IV and oral administration.[1][2] In vivo, CZA is rapidly converted to the active drug, Contezolid.[1][2]

Q2: What are the main stability challenges associated with Contezolid acefosamil and its precursors?

A2: A key precursor in the development of CZA, a disodium (B8443419) salt of a phosphoramidate intermediate (referred to as compound 6 in some literature), showed significant instability. It was only stable in a narrow pH range of 8.5-9.0 and degraded rapidly at a pH below 8.[1] This compound was also sensitive to moisture and temperatures of 40°C or higher in its lyophilized state, presenting significant manufacturing challenges.[1] Contezolid acefosamil itself is more stable, particularly in aqueous solutions at a pH between 4.0 and 7.4.[1] However, the amorphous form of CZA can be unstable during storage.[4] A crystalline form has been developed to improve its stability, which is crucial for production, transport, and storage.[4]

Q3: What is the general synthetic strategy for Contezolid acefosamil?

A3: The synthesis involves the preparation of a key mesylate precursor from Contezolid. This is followed by the N-alkylation of a phosphoramidoisoxazole derivative, dealkylation to form a phosphoramidate intermediate, and finally, acylation to yield Contezolid acefosamil.[1]

Q4: Are there any specific recommendations for the purification of Contezolid acefosamil on a large scale?

A4: For analytical purposes and for the preparation of the amorphous form, reversed-phase HPLC has been used.[1][4] For the more stable crystalline form, a process involving dissolution in a biphasic solution of an organic solvent and water, followed by the addition of an inorganic salt to induce crystallization, has been described.[4] The choice of purification strategy on a large scale will depend on the desired final form (amorphous vs. crystalline) and the impurity profile of the crude product.

Troubleshooting Guide for Large-Scale Synthesis

This guide is structured according to the key stages of the synthesis of Contezolid acefosamil.

Diagram: Synthetic Workflow of Contezolid Acefosamil

G Simplified Synthetic Workflow for Contezolid Acefosamil cluster_challenges Potential Challenge Areas A Contezolid (Alcohol Precursor) B Mesylate Intermediate A->B Mesylation C Phosphoramidate Precursors D N-Alkylated Intermediate C->D N-Alkylation with Mesylate E Phosphoramidate Diacid D->E Dealkylation (e.g., with TMSI) F Contezolid Acefosamil (Crude) E->F Acylation G Purified Contezolid Acefosamil F->G Purification (Crystallization / Chromatography)

Caption: A simplified workflow for the synthesis of Contezolid acefosamil, highlighting key transformations.

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low yield in N-alkylation step Incomplete reaction or side product formation.Ensure anhydrous conditions and the use of a strong, non-nucleophilic base. Optimize reaction temperature and time. Monitor reaction progress by HPLC or TLC.
Incomplete dealkylation to the phosphoramidate diacid Insufficient dealkylating agent or reaction time.Increase the equivalents of the dealkylating agent (e.g., TMSI). Ensure the reaction goes to completion by monitoring with LC-MS.[1]
Degradation of the phosphoramidate intermediate The phosphoramidate intermediate is sensitive to pH and temperature.[1]Maintain strict pH control during workup and isolation. Avoid acidic conditions. Use low temperatures where possible. Consider telescoping this intermediate into the next step without isolation.
Formation of impurities during acylation Side reactions due to the reactivity of the acylating agent.Control the stoichiometry of the acylating agent. Optimize reaction temperature to minimize side reactions. Purify the crude product promptly after the reaction.
Difficulty in isolating the final product High aqueous solubility of Contezolid acefosamil.[1]For the crystalline form, utilize the described crystallization method with an organic/aqueous biphasic system and an inorganic salt.[4] For the amorphous form, lyophilization of HPLC-purified fractions is an option, though stability may be a concern.[4]
Product instability upon storage The amorphous form of Contezolid acefosamil can be unstable.[4]Convert the product to its more stable crystalline form.[4] Store the material under anhydrous conditions at controlled room temperature or under refrigeration.[1]

Diagram: Troubleshooting Logic

G Troubleshooting Logic for CZA Synthesis start Low Yield or High Impurity? check_step Identify Problematic Step (via in-process controls) start->check_step alkylation N-Alkylation? check_step->alkylation dealkylation Dealkylation? check_step->dealkylation acylation Acylation? check_step->acylation purification Purification/Isolation? check_step->purification sol_alkylation Optimize Base, Temperature, and Time alkylation->sol_alkylation Yes sol_dealkylation Increase Reagent, Monitor to Completion dealkylation->sol_dealkylation Yes sol_acylation Control Stoichiometry and Temperature acylation->sol_acylation Yes sol_purification Use Crystallization for Stability or HPLC for Purity purification->sol_purification Yes end Successful Synthesis sol_alkylation->end sol_dealkylation->end sol_acylation->end sol_purification->end

Caption: A flowchart illustrating a logical approach to troubleshooting issues in the synthesis of Contezolid acefosamil.

Data on Stability

Table 1: Stability of Contezolid Acefosamil (CZA) and a Key Precursor

CompoundFormConditionsStabilityReference
Precursor (Compound 6)Aqueous SolutionpH < 8Rapidly degrades to CZD[1]
Precursor (Compound 6)Aqueous SolutionpH 8.5 - 9.0Relatively stable[1]
Precursor (Compound 6)Lyophilized PowderAmbient air, ≥40 °CSome degradation observed[1]
Contezolid acefosamil Aqueous SolutionpH 4.0 - 7.4, RT, 72hEssentially unchanged[1]
Contezolid acefosamil Amorphous PowderRoom Temperature StorageUnstable over time[4]
Contezolid acefosamil Crystalline FormRoom Temperature StorageMore stable than amorphous form[4]

Experimental Protocols (Based on Discovery-Scale Synthesis)

Disclaimer: The following protocols are derived from the initial discovery literature and are intended for informational purposes. Optimization and adaptation are necessary for large-scale synthesis.

Synthesis of the Mesylate Intermediate
  • Reagents: Contezolid (alcohol precursor), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[1]

  • Procedure: To a solution of the Contezolid precursor in DCM, add TEA followed by the dropwise addition of MsCl at a controlled temperature (e.g., 0°C). The reaction is stirred until completion, as monitored by an appropriate analytical method (e.g., TLC or HPLC). The reaction mixture is then worked up, for instance, by washing with aqueous solutions to remove salts and excess reagents, followed by solvent evaporation to yield the mesylate.[1]

N-Alkylation of the Phosphoramidate Precursor
  • Reagents: Phosphoramidate precursor (e.g., 3-(O,O'-diethyl phosphoramido)isoxazole), Lithium tert-butoxide (LiOt-Bu), Mesylate intermediate, Tetrahydrofuran (THF).[1]

  • Procedure: The phosphoramidate precursor is dissolved in anhydrous THF and treated with LiOt-Bu. The mesylate intermediate is then added, and the reaction is stirred, possibly with heating, until completion. The crude product is obtained after an appropriate aqueous workup and extraction.[1]

Dealkylation to the Phosphoramidate Diacid
  • Reagents: N-alkylated intermediate, Trimethylsilyl iodide (TMSI), Dichloromethane (DCM).[1]

  • Procedure: The N-alkylated intermediate is dissolved in anhydrous DCM and treated with TMSI. The reaction progress is monitored closely by LC-MS until complete conversion is observed.[1] This intermediate is often highly water-soluble and may be pH-sensitive, requiring careful handling during workup.

Acylation to Contezolid Acefosamil
  • Reagents: Phosphoramidate diacid, Acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride), Base (if necessary).

  • Procedure: The crude phosphoramidate diacid is acylated under controlled conditions. The specific reagents and conditions for this step are not detailed in the provided literature but would typically involve reacting the phosphoramidate with a suitable acetylating agent in the presence of a base to neutralize any acid generated.

Purification by Crystallization
  • Reagents: Crude Contezolid acefosamil, Organic solvent (e.g., acetonitrile, ethanol), Water, Inorganic salt (e.g., sodium chloride).[4]

  • Procedure: The crude product is dissolved in a mixture of an organic solvent and water. An inorganic salt is added to the solution to decrease the solubility of the product, inducing crystallization. The resulting crystals are then isolated by filtration, washed, and dried.[4]

References

Stability issues of Contezolid acefosamil in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Contezolid (B1676844) acefosamil in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Contezolid acefosamil?

Contezolid acefosamil (CZA) is a water-soluble prodrug of Contezolid (CZD) and exhibits high aqueous solubility, in excess of 200 mg/mL.[1][2] This property makes it suitable for both intravenous (IV) solution and oral tablet administrations.[1]

Q2: What is the expected stability of Contezolid acefosamil in an aqueous solution under typical laboratory conditions?

Contezolid acefosamil demonstrates good hydrolytic stability in aqueous solutions within a pH range of 4.0 to 7.4.[1] Under these conditions, it remains essentially unchanged for up to 72 hours at room temperature.[1]

Q3: How does pH affect the stability of Contezolid acefosamil in an aqueous solution?

The stability of Contezolid acefosamil is highly dependent on the pH of the aqueous solution. It is stable in the pH range of 4.0 to 7.4.[1] However, it undergoes rapid degradation in basic aqueous media, specifically at a pH greater than or equal to 8, through deacetylation.[1]

Q4: What is the degradation pathway of Contezolid acefosamil?

Contezolid acefosamil is a prodrug that converts to the active drug, Contezolid. In vivo, this conversion is a two-step process:

  • O-deacetylation: Contezolid acefosamil is rapidly deacetylated to form its primary metabolite, an intermediate known as MRX-1352.[3][4] This initial step is likely an enzymatic process, possibly mediated by esterases.[5]

  • N-dephosphorylation: The intermediate, MRX-1352, is then dephosphorylated to release the active drug, Contezolid (CZD).[3][4] This second step can proceed via pH-mediated hydrolysis.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of Contezolid acefosamil in prepared solution The pH of the aqueous solution is outside the optimal stability range of 4.0-7.4.Ensure the pH of your aqueous solution is between 4.0 and 7.4. Use appropriate buffers to maintain the pH within this range.
The temperature of the solution is elevated.Store solutions of Contezolid acefosamil at controlled room temperature or under refrigerated conditions (5-8 °C) for better stability.[1]
Unexpected peaks observed during HPLC analysis Degradation of Contezolid acefosamil into its intermediate (MRX-1352) and active form (Contezolid).This is expected, especially outside the stable pH range. Use a validated stability-indicating HPLC method capable of separating the parent drug from its degradation products.
Interaction with components in the dissolution medium.Be aware that certain media components, such as those in Mueller-Hinton broth, can contribute to the conversion of CZA to CZD, especially at elevated temperatures.[6]
Inconsistent results in bioassays Conversion of the inactive prodrug (Contezolid acefosamil) to the active drug (Contezolid) during the experiment.Pre-incubating the solution under conditions that promote conversion to the active form may be necessary for certain bioassays. It has been noted that under MIC testing conditions, CZA can decompose to the active drug.[6]

Stability Data

Table 1: Aqueous Stability of Contezolid Acefosamil

pH RangeTemperatureDurationStability
4.0 - 7.4Room Temperature72 hoursEssentially unchanged[1]
≥ 8.0Not SpecifiedNot SpecifiedRapid deacetylation[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Analysis of Contezolid Acefosamil and its Metabolites

This method is based on a published LC-MS/MS assay used for pharmacokinetic studies and is suitable for separating Contezolid acefosamil (CZA), its intermediate metabolite (MRX-1352), and the active drug (Contezolid - CZD).[7]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Column: Gemini C6-Phenyl, 5 µm, 110A, 2.0 x 50 mm.[7]

  • Mobile Phase: A gradient of aqueous and organic phases is typically used. Specific details on the mobile phase composition and gradient were not available in the searched literature. A good starting point would be a mixture of acetonitrile (B52724) and water with a common additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization for MS detection.

  • Flow Rate: A typical flow rate for a 2.0 mm ID column is in the range of 0.2-0.4 mL/min.

  • Detection:

    • UV Detection: The optimal wavelength for detection should be determined by performing a UV scan of Contezolid acefosamil. For similar compounds like Linezolid, detection is often performed around 254 nm.

    • Mass Spectrometry (MS) Detection: A mass spectrometer can be used for more selective and sensitive detection.

  • Retention Times:

    • MRX-1352: ~1.69 min[7]

    • Contezolid (CZD): ~2.79 min[7]

    • MRX-1320 (a metabolite of CZD): ~2.12 min[7]

    • The retention time for Contezolid acefosamil was not specified in the referenced study but is expected to be different from its metabolites.

Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following are general conditions based on ICH guidelines; specific concentrations and durations may need to be optimized.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature. Given the known instability at high pH, degradation is expected to be rapid.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80 °C).

  • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

Samples should be analyzed by a suitable stability-indicating HPLC method at various time points to track the degradation of Contezolid acefosamil and the formation of degradation products.

Visualizations

G cluster_0 In Vivo / Aqueous Environment CZA Contezolid Acefosamil (CZA) MRX1352 Intermediate Metabolite (MRX-1352) CZA->MRX1352 O-deacetylation (Enzymatic/pH-mediated) CZD Contezolid (CZD - Active Drug) MRX1352->CZD N-dephosphorylation (pH-mediated hydrolysis)

Caption: Degradation pathway of Contezolid acefosamil.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis start Aqueous Solution of Contezolid Acefosamil acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

References

pH-dependent degradation of Contezolid acefosamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments related to the pH-dependent degradation of Contezolid (B1676844) acefosamil (CZA).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Contezolid acefosamil in aqueous solutions at different pH values?

A1: Contezolid acefosamil is a prodrug designed for intravenous administration and is known to have good hydrolytic stability at a pH suitable for IV formulations.[1][2] While specific quantitative data on its degradation profile across a wide pH range is not extensively published, it is anticipated to be most stable in neutral to slightly acidic conditions, typical for IV preparations. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate its hydrolysis into the active drug, Contezolid, and other degradation products.

Q2: What are the primary degradation products of Contezolid acefosamil?

A2: Contezolid acefosamil (CZA) is a prodrug that is converted in vivo to the active drug Contezolid (CZD) via an intermediate, MRX-1352.[3][4][5] Therefore, under experimental conditions that mimic in vivo hydrolysis, CZD is expected to be a primary product. Further degradation of Contezolid may also occur. The degradation pathway is initiated by the deacylation of CZA to MRX-1352, which is then dephosphorylated to yield the active drug, CZD.[6]

Q3: How can I monitor the degradation of Contezolid acefosamil and the formation of its degradation products?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating Contezolid acefosamil from its known degradation products (e.g., Contezolid) and any other potential impurities. The use of a diode array detector (DAD) can aid in the identification and quantification of the different species by their UV spectra.

Q4: What are the critical parameters to consider when designing a pH-dependent degradation study for Contezolid acefosamil?

A4: The key parameters to control and monitor are:

  • pH of the buffer: A range of buffers covering acidic, neutral, and alkaline conditions should be used (e.g., pH 2, 4, 7, 9, 12).

  • Temperature: Degradation studies are often performed at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation and then extrapolated to desired storage conditions.

  • Concentration of Contezolid acefosamil: The initial concentration should be accurately known and consistent across all samples.

  • Ionic strength of the buffer: This should be kept constant to minimize its effect on the degradation rate.

  • Light exposure: To prevent photodegradation, experiments should be conducted in light-protected containers unless photostability is the object of the study.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation observed at all pH values. The experimental temperature may be too high, causing rapid degradation that is difficult to monitor accurately. The initial concentration of the drug may be too high, leading to saturation effects or precipitation.Lower the incubation temperature to slow down the degradation rate. Reduce the initial concentration of Contezolid acefosamil.
Inconsistent or non-reproducible degradation profiles. The pH of the buffer may not be stable over the course of the experiment. Inaccurate sample preparation or dilution. The analytical method may not be robust.Ensure the buffer has sufficient capacity to maintain the pH. Review and standardize all sample preparation and handling procedures. Validate the HPLC method for linearity, precision, and accuracy.
Poor separation of peaks in the HPLC chromatogram. The mobile phase composition may not be optimal. The column may be degraded or not suitable for the separation.Optimize the mobile phase gradient, pH, and organic modifier content. Try a different HPLC column with a different stationary phase.
Appearance of unknown peaks in the chromatogram. Formation of unexpected degradation products. Contamination of the sample or solvents.Use a mass spectrometer (LC-MS) to identify the unknown peaks. Ensure high purity of all reagents and solvents and proper cleaning of all glassware.

pH-Dependent Degradation Data

The following table template can be used to summarize the quantitative data from your pH-dependent degradation study of Contezolid acefosamil.

pH Temperature (°C) Time (hours) Contezolid acefosamil Remaining (%) Contezolid Formed (%) Other Degradation Products (%)
2.040010000
12
24
4.040010000
12
24
7.040010000
12
24
9.040010000
12
24
12.040010000
12
24

Experimental Protocols

Protocol for Determining pH-Dependent Degradation of Contezolid acefosamil

1. Materials:

  • Contezolid acefosamil reference standard

  • Contezolid reference standard

  • HPLC grade acetonitrile (B52724) and water

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/DAD detector

  • A suitable C18 HPLC column

  • pH meter

  • Temperature-controlled incubator or water bath

2. Buffer Preparation:

  • Prepare a series of buffers with different pH values (e.g., 2.0, 4.0, 7.0, 9.0, and 12.0).

  • Ensure the ionic strength of all buffers is consistent.

3. Sample Preparation:

  • Prepare a stock solution of Contezolid acefosamil in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • For each pH to be tested, add a small, known volume of the stock solution to a larger volume of the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Prepare a sufficient volume to allow for sampling at multiple time points.

4. Degradation Study:

  • Place the prepared samples in a temperature-controlled environment (e.g., 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation reaction by diluting the aliquot in a suitable mobile phase or by freezing.

5. HPLC Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method.

  • An example of a starting HPLC method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and increase it over time to elute all compounds.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where both Contezolid acefosamil and Contezolid have good absorbance.

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of Contezolid acefosamil remaining at each time point relative to the initial concentration (time 0).

  • Quantify the formation of Contezolid and any other major degradation products.

  • Plot the percentage of remaining Contezolid acefosamil against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare CZA Stock Solution prep_samples Prepare Samples in Respective Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_buffers->prep_samples incubation Incubate at Controlled Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for determining the pH-dependent degradation of Contezolid acefosamil.

References

Technical Support Center: Navigating Solubility Challenges of Contezolid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis of Contezolid and its intermediates.

Frequently Asked Questions (FAQs)

Q1: We are observing low solubility of an intermediate in our reaction solvent, leading to a sluggish or incomplete reaction. What immediate steps can we take?

A1: Poor solubility of an intermediate is a common hurdle. A systematic approach is recommended. First, verify the polarity match between your intermediate and the solvent, adhering to the "like dissolves like" principle. If the polarity is appropriate, consider controlled heating of the mixture with stirring, as solubility often increases with temperature. However, be cautious of the thermal stability of your intermediate. Another immediate step is to reduce the particle size of the solid intermediate through grinding or sonication, which increases the surface area and can improve the dissolution rate.[1] For ionizable intermediates, adjusting the pH of the solution can also significantly enhance solubility.

Q2: We are synthesizing a Contezolid precursor and it precipitates out of solution when the reaction mixture is cooled. How can we prevent this?

A2: This indicates that your intermediate has low solubility at lower temperatures. To mitigate this, you can try to maintain a higher temperature during workup and isolation, if the compound's stability permits. Alternatively, employing a co-solvent system that offers better solubility across a wider temperature range can be effective.

Q3: Can a co-solvent system be used to improve the solubility of our Contezolid intermediate? If so, how do we choose an appropriate co-solvent?

A3: Yes, a co-solvent system is a widely used and effective technique. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. For Contezolid intermediates, which are likely to have significant organic character, common co-solvents like ethanol, isopropanol, acetonitrile, DMSO, or DMF could be suitable. The selection should be based on the polarity of your intermediate and the primary solvent. It is advisable to perform small-scale solubility tests with different co-solvents and ratios to identify the optimal system for your specific intermediate.

Q4: We are considering chemical modification to improve intermediate solubility. What are some common strategies?

A4: Chemical modification can be a powerful tool. One common approach is salt formation for intermediates with acidic or basic functional groups.[2] Converting the intermediate to a more soluble salt form can dramatically increase its aqueous solubility. Another strategy is the temporary introduction of a solubilizing group that can be cleaved off in a subsequent step. This is conceptually similar to the prodrug approach used for Contezolid itself, where the highly soluble Contezolid acefosamil (CZA) is converted to the active Contezolid (CZD) in vivo.[3][4]

Troubleshooting Guides

Issue 1: Poor Dissolution of a Key Intermediate in the Reaction Solvent

This guide provides a systematic approach to address the poor dissolution of a key intermediate during the synthesis of Contezolid.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Solvent Screening Test the solubility of a small amount of the intermediate in a panel of solvents with varying polarities (e.g., Toluene, DCM, THF, Acetonitrile, Ethanol, Water).Identification of a solvent or solvent class with better solubilizing capacity.
2. Temperature Adjustment Gradually heat the solvent with the suspended intermediate while stirring. Monitor for dissolution. Ensure the temperature does not exceed the decomposition point of the intermediate.Increased solubility and dissolution rate.
3. Particle Size Reduction Grind the solid intermediate using a mortar and pestle or use an ultrasonic bath to sonicate a suspension of the intermediate in the chosen solvent.Faster dissolution due to increased surface area.[1]
4. pH Modification For intermediates with ionizable groups, prepare small-scale solutions at different pH values using appropriate buffers or by adding a small amount of acid or base.Significant improvement in solubility at a specific pH range.
5. Co-solvent System Prepare a series of solutions with varying ratios of a primary solvent and a miscible co-solvent (e.g., Water/Ethanol, Toluene/THF).Determination of an optimal co-solvent ratio for complete dissolution.
Issue 2: Product Precipitation During Workup or Crystallization

This guide outlines steps to manage and prevent the precipitation of a Contezolid intermediate during the isolation and purification stages.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Controlled Cooling Instead of rapid cooling (e.g., ice bath), allow the reaction mixture or crystallization solution to cool slowly to room temperature, followed by gradual cooling to lower temperatures if necessary.Formation of more ordered crystals and prevention of amorphous precipitation.
2. Solvent System Modification for Crystallization Experiment with different solvent/anti-solvent combinations for crystallization. The goal is to find a system where the intermediate is soluble at a higher temperature but sparingly soluble at a lower temperature.Improved crystal quality and easier isolation.
3. Seeding Introduce a small crystal of the pure intermediate into the supersaturated solution to induce controlled crystallization.Promotes the growth of larger, more easily filterable crystals.
4. Surfactant Addition In some cases, a small amount of a suitable surfactant can help to keep the intermediate in solution and prevent uncontrolled precipitation.Maintained solubility during the workup process.

Experimental Protocols

Protocol 1: General Method for Solubility Enhancement by Co-solvency

  • Preparation: Weigh a precise amount of the poorly soluble Contezolid intermediate into a vial.

  • Initial Dissolution Attempt: Add a measured volume of the primary solvent (e.g., water or a buffer) and stir vigorously.

  • Co-solvent Addition: Gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise while continuing to stir.

  • Observation: Continue adding the co-solvent until the intermediate is fully dissolved.

  • Quantification: Record the final volumes of the primary solvent and co-solvent to determine the optimal ratio.

Protocol 2: Particle Size Reduction via Sonication

  • Preparation: Place the solid intermediate in a suitable vessel with the chosen solvent.

  • Sonication: Immerse the vessel in an ultrasonic bath or use a sonicator probe.

  • Operation: Apply ultrasonic energy for a defined period (e.g., 15-30 minutes).

  • Monitoring: Visually inspect the suspension for a reduction in particle size and improved dissolution.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Poor Intermediate Solubility Solvent Solvent Screening Problem->Solvent Initial Step Temp Temperature Adjustment Solvent->Temp Particle Particle Size Reduction Temp->Particle pH pH Modification Particle->pH Cosolvent Co-solvent System pH->Cosolvent Solution Optimized Reaction Conditions Cosolvent->Solution Successful Outcome synthesis_pathway cluster_synthesis Hypothetical Contezolid Intermediate Synthesis A Starting Material A Intermediate1 Intermediate 1 (Potential Solubility Issue) A->Intermediate1 B Starting Material B B->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Solubility Enhancement May be Required C Reagent C C->Intermediate2 Contezolid Contezolid Intermediate2->Contezolid D Reagent D D->Contezolid

References

Technical Support Center: Temperature Control in Contezolid Acefosamil Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to temperature control during the experimental production of Contezolid (B1676844) acefosamil.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the critical temperature-sensitive stages in Contezolid acefosamil production? The key temperature-sensitive stages are the synthesis reaction, crystallization, and drying processes. Precise temperature control is crucial during these steps to ensure product quality, purity, and yield.
What is the recommended storage temperature for Contezolid acefosamil? Contezolid acefosamil is stable at room temperature and under refrigerated conditions (5–8 °C). However, degradation has been observed at temperatures of 40°C and above, particularly in the presence of moisture.[1]
What are the general consequences of temperature deviations during production? Temperature excursions can lead to incomplete reactions, increased impurity formation, changes in crystal structure, and reduced yield. For instance, conventional heating and dissolving methods during crystallization can cause decomposition of Contezolid acefosamil.[2][3]

Troubleshooting Guide for Common Temperature-Related Issues

IssuePotential CauseRecommended Action
Low Yield After Synthesis Incomplete reaction due to suboptimal temperature.Ensure the synthesis step involving the addition of trimethylsilyl (B98337) iodide is conducted within the recommended temperature range of 0–10 °C . Monitor the reaction temperature closely using a calibrated thermometer.
Product Fails Purity Specification After Crystallization Inefficient impurity purging due to incorrect crystallization temperature. Formation of undesirable polymorphs.Control the cooling rate and maintain the crystallization temperature within the specified range of -30 °C to 20 °C . Rapid cooling may lead to the trapping of impurities.
Degradation of Final Product Excessive heat during the drying process. Presence of moisture at elevated temperatures.The vacuum drying temperature should be carefully controlled between 15 °C and 80 °C , with a preferable range of 20 °C to 50 °C .[2][3] Ensure the product is protected from moisture, especially at temperatures of 40°C and above.[1]
Amorphous Product Instead of Crystalline Improper cooling profile during crystallization.Implement a controlled and gradual cooling process to encourage the formation of stable crystals. Avoid shock cooling.

Experimental Protocols

Synthesis of Contezolid Acefosamil Intermediate

A crucial step in the synthesis of Contezolid acefosamil involves the reaction of an intermediate with trimethylsilyl iodide.

Materials:

  • Intermediate 1 (as prepared according to CN105612166A)

  • Dichloromethane (DCM)

  • Trimethylsilyl iodide

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve Intermediate 1 in DCM in a suitable reaction vessel.

  • Cool the solution to a temperature range of 0–10 °C using an ice bath.

  • Slowly add trimethylsilyl iodide dropwise to the cooled solution while maintaining the temperature between 0–10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Proceed with the subsequent workup and purification steps.

Crystallization of Contezolid Acefosamil

Procedure:

  • Dissolve the crude Contezolid acefosamil product in an appropriate solvent system.

  • Cool the solution to a temperature between -30 °C and 20 °C to induce crystallization. The cooling rate should be controlled to allow for the formation of well-defined crystals.

  • Maintain the temperature within this range for a sufficient period to ensure complete crystallization.

  • Isolate the crystals by filtration.

Drying of Crystalline Contezolid Acefosamil

Procedure:

  • Place the filtered crystals in a vacuum oven.

  • Dry the crystals under vacuum at a temperature between 15 °C and 80 °C . For optimal results, a temperature range of 20 °C to 50 °C is preferred.[2][3]

  • Continue drying until a constant weight is achieved, indicating the removal of residual solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_drying Drying s1 Dissolve Intermediate 1 in DCM s2 Cool to 0-10 °C s1->s2 s3 Add Trimethylsilyl Iodide s2->s3 s4 Stir at Room Temperature s3->s4 c1 Dissolve Crude Product s4->c1 c2 Cool to -30 °C to 20 °C c1->c2 c3 Isolate Crystals c2->c3 d1 Vacuum Oven c3->d1 d2 Dry at 15-80 °C (20-50 °C preferred) d1->d2

Caption: Experimental Workflow for Contezolid Acefosamil Production.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue degradation Product Degradation start->degradation check_synth_temp Verify Synthesis Temperature (0-10 °C) low_yield->check_synth_temp check_cryst_temp Verify Crystallization Temperature (-30 °C to 20 °C) purity_issue->check_cryst_temp check_drying_temp Verify Drying Temperature (15-80 °C) degradation->check_drying_temp

Caption: Troubleshooting Logic for Temperature-Related Issues.

signaling_pathway cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit initiation_complex 70S Initiation Complex Formation ribosome->initiation_complex Prevents Formation protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Inhibition bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Inhibition contezolid Contezolid contezolid->ribosome Binds to P-site

Caption: Mechanism of Action of Contezolid.

References

Troubleshooting Contezolid acefosamil formulation impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Contezolid (B1676844) acefosamil formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental work with Contezolid acefosamil.

Frequently Asked Questions (FAQs)

Q1: What is Contezolid acefosamil and what are its key properties?

A1: Contezolid acefosamil (CZA) is a novel O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic, Contezolid (CZD).[1][2] It was developed to overcome the poor aqueous solubility of CZD, allowing for both intravenous (IV) and oral administration.[1][2][3] CZA itself does not possess antibacterial activity but is rapidly converted to the active drug, CZD, in the body.[4]

Key Properties of Contezolid acefosamil:

PropertyValueReference
Chemical Class O-acyl phosphoramidate prodrug of an oxazolidinone antibiotic[1]
Aqueous Solubility >200 mg/mL[1]
In Vivo Conversion Rapidly metabolized to Contezolid (CZD)[4]
Primary Metabolites MRX-1352 (intermediate), Contezolid (active), MRX-1320 (degradation product of CZD)[4]
Stability Stable in aqueous solutions at pH 4.0-7.4. Rapidly deacetylated at pH ≥ 8.[1]

Q2: What is the expected degradation pathway of Contezolid acefosamil in a formulation?

A2: The degradation of Contezolid acefosamil is pH-dependent. The primary degradation pathway involves two main steps:

  • Deacetylation: At a pH greater than or equal to 8, CZA is rapidly deacetylated to form an intermediate, MRX-1352.[1]

  • Dephosphorylation: The phosphoramidic diacid intermediate (formed from MRX-1352) is unstable under neutral and acidic conditions (pH < 8) and degrades to the active drug, Contezolid (CZD).[1]

CZA Contezolid acefosamil (CZA) MRX1352 MRX-1352 (Deacetylated Intermediate) CZA->MRX1352  pH >= 8 (Deacetylation) CZD Contezolid (CZD) (Active Drug) MRX1352->CZD  pH < 8 (Dephosphorylation) cluster_0 Problem Identification cluster_1 Investigation Pathways cluster_2 Troubleshooting Actions UnexpectedPeaks Unexpected Peaks in HPLC Chromatogram Degradation Degradation of CZA? UnexpectedPeaks->Degradation SynthesisImpurity Synthesis-Related Impurity? UnexpectedPeaks->SynthesisImpurity Excipient Excipient Interference? UnexpectedPeaks->Excipient Contamination Contamination? UnexpectedPeaks->Contamination CheckpH Check pH of Formulation & Mobile Phase Degradation->CheckpH RunStandards Run Reference Standards (CZD, MRX-1352) Degradation->RunStandards ForcedDeg Perform Forced Degradation Study Degradation->ForcedDeg ReviewSynth Review Synthesis Scheme SynthesisImpurity->ReviewSynth LCMS Use LC-MS/MS for Identification SynthesisImpurity->LCMS Placebo Analyze Placebo Formulation Excipient->Placebo Clean Ensure Cleanliness & High-Purity Reagents Contamination->Clean cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis PrepareStock Prepare CZA Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) PrepareStock->Acid Base Base Hydrolysis (0.1N NaOH, RT) PrepareStock->Base Oxidation Oxidative (3% H2O2, RT) PrepareStock->Oxidation Thermal Thermal (105°C, Solid) PrepareStock->Thermal Photo Photolytic (UV/Vis Light) PrepareStock->Photo Neutralize Neutralize Acid/Base Stressed Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability- Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Compare Compare Chromatograms to Control HPLC->Compare

References

Contezolid Phosphoramidic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Contezolid phosphoramidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The primary challenge in synthesizing this compound is the low nucleophilicity of the isoxazole (B147169) amine, which makes direct phosphorylation difficult. A stepwise approach is generally more successful. Low yields in this multi-step synthesis are often attributed to moisture contamination, suboptimal reaction conditions in the N-alkylation or dealkylation steps, and degradation of the final phosphoramidic acid product during workup and purification.

Q2: I am observing incomplete conversion of the dialkyl phosphoramidate (B1195095) precursor to the final phosphoramidic acid. What could be the cause?

A2: Incomplete dealkylation, typically when using reagents like trimethylsilyl (B98337) iodide (TMSI), is a common issue. This can be due to insufficient reagent stoichiometry, lower reaction temperature, or a shortened reaction time. It is also crucial to ensure that the TMSI reagent is fresh, as it is sensitive to moisture and can degrade over time.

Q3: My final product appears to be degrading during purification. How can I minimize this?

A3: this compound is known to be unstable, particularly in acidic conditions (pH < 8). Degradation can occur rapidly, leading to the formation of the parent Contezolid. To minimize degradation, it is recommended to perform purification steps, such as reversed-phase HPLC, using near-neutral or slightly basic mobile phases and to avoid prolonged exposure to acidic environments. Lyophilization of the purified product can also enhance its stability.

Q4: What are the key parameters to control during the N-alkylation step with the mesylate precursor?

A4: The N-alkylation of the phosphoramidate precursor with the Contezolid mesylate is a critical step. Key parameters to control include the choice of a strong, non-nucleophilic base (e.g., LiOt-Bu), the use of an appropriate anhydrous solvent (e.g., THF), and maintaining an optimal reaction temperature. Insufficient base or the presence of moisture can lead to low yields.

Troubleshooting Guide

Issue 1: Low Yield in the N-Alkylation Step
Potential Cause Recommended Action Expected Outcome
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.Increased yield of the desired N-alkylated product.
Insufficient base Increase the stoichiometry of the base (e.g., LiOt-Bu) to 1.5-2.0 equivalents to ensure complete deprotonation of the phosphoramidate.Drive the reaction to completion and improve yield.
Low reaction temperature Gradually increase the reaction temperature. For LiOt-Bu mediated reactions, temperatures around 45-50°C can be optimal.Increased reaction rate and improved conversion.
Poor quality of mesylate precursor Verify the purity of the Contezolid mesylate precursor by NMR and LC-MS. Re-purify if necessary.Reduced side reactions and higher yield of the target product.
Issue 2: Incomplete Dealkylation of the Dialkyl Phosphoramidate
Potential Cause Recommended Action Expected Outcome
Degraded TMSI reagent Use a fresh, unopened bottle of TMSI. Handle the reagent under an inert atmosphere to prevent degradation.Complete dealkylation and higher conversion to the phosphoramidic acid.
Insufficient TMSI Increase the equivalents of TMSI to 2.5-3.0 to ensure the reaction goes to completion.Full conversion of the starting material.
Reaction time too short Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.Complete formation of the desired product.
Low reaction temperature Maintain the reaction at room temperature or slightly warm if the reaction is sluggish.Increased reaction rate and completion of the dealkylation.
Issue 3: Product Degradation During Purification
Potential Cause Recommended Action Expected Outcome
Acidic conditions in workup/purification Neutralize any acidic quench solutions promptly. Use a buffered mobile phase for HPLC with a pH between 7.0 and 8.5.Minimized degradation of the phosphoramidic acid to Contezolid.
Prolonged purification time Optimize the purification method to reduce the time the product is in solution. Use faster flow rates for chromatography where possible.Higher recovery of the pure, intact product.
High temperature during solvent removal Concentrate the product fractions at low temperature (e.g., <30°C) using a rotary evaporator or freeze-dryer.Prevention of thermally induced degradation.

Experimental Protocols

Protocol 1: Synthesis of Diethyl ((S)-3-(4-(2-(2-methyl-2H-tetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)phosphoramidate

This protocol describes the N-alkylation of diethyl phosphoramidate with the mesylate of Contezolid.

Materials:

  • (S)-3-(4-(2-(2-methyl-2H-tetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-((methylsulfonyloxy)methyl)oxazolidin-2-one (Contezolid mesylate)

  • Diethyl phosphoramidate

  • Lithium tert-butoxide (LiOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • To a solution of diethyl phosphoramidate (1.2 eq.) in anhydrous THF under an argon atmosphere, add LiOt-Bu (1.5 eq.) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Contezolid mesylate (1.0 eq.) in anhydrous THF.

  • Heat the reaction mixture to 45°C and stir for 12-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound

This protocol describes the dealkylation of the diethyl phosphoramidate precursor to yield the final phosphoramidic acid.

Materials:

  • Diethyl ((S)-3-(4-(2-(2-methyl-2H-tetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)phosphoramidate

  • Trimethylsilyl iodide (TMSI)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution

Methodology:

  • Dissolve the diethyl phosphoramidate precursor (1.0 eq.) in anhydrous DCM under an argon atmosphere.

  • Add TMSI (2.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and wash with DCM.

  • The aqueous layer containing the sodium salt of the phosphoramidic acid can be used directly for the next step or purified by reversed-phase HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Dealkylation start Contezolid Mesylate + Diethyl Phosphoramidate react React with LiOt-Bu in anhydrous THF at 45°C start->react workup1 Aqueous Workup & Column Chromatography react->workup1 intermediate Dialkyl Phosphoramidate Precursor workup1->intermediate dealkylate React with TMSI in anhydrous DCM intermediate->dealkylate workup2 Aqueous Bicarbonate Quench dealkylate->workup2 purify Reversed-Phase HPLC workup2->purify product Contezolid Phosphoramidic Acid purify->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Solutions start Low Yield Observed check_step Identify problematic step: N-Alkylation or Dealkylation? start->check_step check_alkylation Low conversion in N-Alkylation? check_step->check_alkylation check_dealkylation Incomplete Dealkylation? check_step->check_dealkylation check_degradation Product Degradation? check_step->check_degradation solution_alkylation Ensure anhydrous conditions Increase base stoichiometry Optimize temperature check_alkylation->solution_alkylation Yes solution_dealkylation Use fresh TMSI Increase TMSI equivalents Extend reaction time check_dealkylation->solution_dealkylation Yes solution_degradation Use neutral/basic pH for purification Minimize purification time Low temperature workup check_degradation->solution_degradation Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Managing degradation of Contezolid acefosamil during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Contezolid (B1676844) acefosamil (CZA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability and degradation of Contezolid acefosamil during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is Contezolid acefosamil and what are its primary stability concerns?

A1: Contezolid acefosamil (CZA) is a water-soluble O-acyl phosphoramidate (B1195095) prodrug of Contezolid (CZD), a next-generation oxazolidinone antibiotic. Its primary stability concern is hydrolytic degradation, which is highly dependent on pH. CZA is also susceptible to degradation by heat and moisture, and as an oxazolidinone, it may be sensitive to light.

Q2: What are the recommended storage conditions for Contezolid acefosamil?

A2: Contezolid acefosamil should be stored at refrigerated temperatures (5-8 °C) and protected from moisture and light.[1] It is supplied as a lyophilized powder, which should be kept in a tightly sealed container in a desiccated environment.

Q3: How does pH affect the stability of Contezolid acefosamil in solution?

A3: Contezolid acefosamil is most stable in aqueous solutions with a pH between 4.0 and 7.4.[1] In basic conditions (pH ≥ 8), it undergoes rapid deacetylation, the first step in its conversion to the active drug, Contezolid.[1] In acidic conditions below pH 4.0, the phosphoramidate bond can also be susceptible to hydrolysis.

Q4: What are the degradation products of Contezolid acefosamil?

A4: The primary degradation pathway involves a two-step conversion to the active drug, Contezolid (CZD). First, Contezolid acefosamil is deacetylated to an intermediate metabolite, MRX-1352. This is followed by the dephosphorylation of MRX-1352 to yield CZD.[2] Under forced degradation conditions, other minor degradation products may be observed.

Q5: How can I monitor the degradation of Contezolid acefosamil?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of Contezolid acefosamil. This method should be able to separate the intact prodrug from its key degradation products, including the intermediate MRX-1352 and the active drug Contezolid.

Troubleshooting Guides

Issue 1: Rapid Degradation of Contezolid Acefosamil in Solution

Symptoms:

  • Loss of parent drug peak and appearance of new peaks in HPLC analysis shortly after reconstitution.

  • Unexpectedly low potency in biological assays.

Possible Causes and Solutions:

CauseSolution
Incorrect pH of the solvent or buffer. Ensure the pH of the reconstitution solvent or experimental buffer is within the optimal range of 4.0-7.4.[1] Use a calibrated pH meter to verify the pH before use.
Use of a basic buffer system. Avoid using buffers with a pH greater than 7.4, as this will catalyze the deacetylation of CZA.[1]
Contamination of glassware with basic residues. Use thoroughly cleaned and rinsed glassware. Consider acid-washing and rinsing with purified water as a final step.
High temperature during the experiment. Perform experiments at controlled room temperature or on ice where appropriate. Avoid heating solutions containing CZA unless required by the protocol, and if so, for the shortest possible duration.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate samples.

  • Non-reproducible kinetic profiles.

Possible Causes and Solutions:

CauseSolution
Inaccurate pH of buffer preparations. Prepare buffers fresh and verify the pH of each batch. Ensure the buffer has sufficient capacity to resist pH changes upon addition of the drug substance.
Fluctuations in storage temperature. Use calibrated and temperature-mapped storage chambers. Avoid frequent opening of the chamber door.
Inconsistent light exposure. Protect samples from light by using amber vials or by wrapping vials in aluminum foil, especially during photostability studies.
Moisture ingress into solid samples. Store lyophilized powder in a desiccator. Ensure vials are tightly capped after each use.
Issue 3: Difficulty in Reconstituting Lyophilized Contezolid Acefosamil

Symptoms:

  • Long reconstitution time.

  • Foaming upon addition of solvent.[3][4]

  • Presence of visible particles after reconstitution.

Possible Causes and Solutions:

CauseSolution
Incorrect reconstitution technique. Add the solvent slowly down the side of the vial to wet the cake. Gently swirl the vial to dissolve the contents; avoid vigorous shaking to minimize foaming.[5]
Low porosity of the lyophilized cake. While this is a manufacturing parameter, if you consistently experience long reconstitution times, it may be inherent to the lot. Ensure you are allowing adequate time for complete dissolution as per the manufacturer's instructions.
Formation of less soluble degradation products. If the product has been improperly stored (e.g., exposed to high humidity), degradation may have occurred, leading to less soluble impurities. Use a fresh, properly stored vial.[4]

Quantitative Data Summary

The following tables provide representative data on the stability of Contezolid acefosamil under various stress conditions. This data is illustrative and intended to demonstrate expected trends. Actual results may vary depending on the specific experimental conditions.

Table 1: Effect of pH on the Stability of Contezolid Acefosamil in Aqueous Solution at 25°C

pH% Remaining after 24h% Remaining after 72hMajor Degradants Observed
2.092.580.1CZD, MRX-1352
4.099.899.5None significant
7.499.799.2None significant
8.085.365.7MRX-1352, CZD
10.040.210.5MRX-1352, CZD

Table 2: Effect of Temperature on the Stability of Contezolid Acefosamil in Aqueous Solution at pH 7.0

Temperature% Remaining after 24h% Remaining after 72hMajor Degradants Observed
5°C99.999.8None significant
25°C99.799.2None significant
40°C95.188.3MRX-1352, CZD
60°C70.445.9MRX-1352, CZD

Table 3: Effect of Light on the Stability of Contezolid Acefosamil in Aqueous Solution at pH 7.0 and 25°C

Light Condition (ICH Q1B)% Remaining after 24hMajor Degradants Observed
Dark Control99.7None significant
Cool White Fluorescent Light98.5Minor unknown degradants
Near UV Light97.2Minor unknown degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of Contezolid Acefosamil

Objective: To investigate the degradation pathways of Contezolid acefosamil under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Contezolid acefosamil in acetonitrile:water (50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 72 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Contezolid Acefosamil

Objective: To quantify Contezolid acefosamil and separate it from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.02 M Phosphate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrated by analyzing forced degradation samples to ensure peak purity of the parent drug and resolution from all degradation products.

  • Linearity: Assessed over a concentration range of 0.05 - 0.15 mg/mL.

  • Accuracy: Determined by spike-recovery studies at three concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizations

G cluster_storage Storage and Handling cluster_degradation Degradation Pathway cluster_troubleshooting Troubleshooting Logic Store_CZA Store Lyophilized CZA (5-8°C, desiccated, dark) Reconstitute Reconstitute with appropriate solvent (pH 4.0-7.4) Store_CZA->Reconstitute Use_Immediately Use solution immediately or store under validated conditions Reconstitute->Use_Immediately CZA Contezolid Acefosamil (CZA) MRX1352 Intermediate (MRX-1352) CZA->MRX1352 Deacetylation (pH ≥ 8, Esterases) CZD Contezolid (CZD) - Active Drug MRX1352->CZD Dephosphorylation (Phosphatases) Issue Unexpected Degradation Observed Check_pH Verify pH of solution Issue->Check_pH Check_Temp Check storage/experimental temperature Issue->Check_Temp Check_Moisture Assess for moisture exposure (solid state) Issue->Check_Moisture Check_Light Evaluate light exposure Issue->Check_Light

Caption: Logical workflow for handling, degradation, and troubleshooting of Contezolid acefosamil.

G Start Prepare CZA Sample (1 mg/mL) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stress_Conditions->Acid Acidic Base Base Hydrolysis (0.1 N NaOH, RT) Stress_Conditions->Base Basic Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Oxidative Heat Thermal Stress (60°C) Stress_Conditions->Heat Thermal Light Photostability (ICH Q1B) Stress_Conditions->Light Photolytic Neutralize Neutralize Sample (if applicable) Acid->Neutralize Base->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Neutralize->HPLC_Analysis End Identify Degradants & Determine Degradation Pathway HPLC_Analysis->End

Caption: Experimental workflow for a forced degradation study of Contezolid acefosamil.

References

Validation & Comparative

Contezolid Acefosamil vs. Linezolid: A Comparative Analysis of In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro antibacterial activity of contezolid (B1676844) acefosamil and its active metabolite, contezolid, against the established oxazolidinone antibiotic, linezolid (B1675486). The analysis focuses on performance against critical Gram-positive pathogens, supported by experimental data from multiple studies. Contezolid acefosamil is a water-soluble prodrug designed for intravenous and oral administration, which is rapidly converted in vivo to its active form, contezolid[1][2].

Data Presentation: In Vitro Susceptibility

The in vitro potency of contezolid and linezolid has been evaluated against a wide range of Gram-positive clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Activity against Staphylococcus aureus

Contezolid has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. Its activity is comparable, and in some studies, slightly superior to linezolid, as indicated by lower MIC₅₀/₉₀ values[3][4].

OrganismAntibioticNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
S. aureus (Overall)Contezolid557-0.51[5]
Linezolid557-0.51[5]
MRSAContezolid3210.25 - 10.50.5[6]
Linezolid321-0.50.5[6]
MRSAContezolid--22[7]
Linezolid----[7]
Methicillin-Resistant Coagulase-Negative Staphylococcus (MRCNS)Contezolid---1[7]
Table 2: Activity against Enterococcus Species

Against Enterococcus species, including vancomycin-resistant (VRE) isolates, contezolid shows considerable in vitro activity, comparable to linezolid[6][7]. Notably, one study highlighted that the MIC distribution of contezolid against VRE was better than that of linezolid[8].

OrganismAntibioticNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Enterococcus spp.Contezolid260-0.51[5]
Linezolid260-12[5]
VREContezolid1290.25 - 20.51[6][9]
Linezolid129-11[6]
VREContezolid---2[7]
Linezolid----[7]
Table 3: Activity against Streptococcus Species

Both contezolid and linezolid exhibit potent activity against various streptococcal species.

OrganismAntibioticNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Streptococcus pneumoniaeContezolid11011[5]
Linezolid11011[5]
Beta-hemolytic streptococciContezolid12511[5]
Linezolid12511[5]
Viridans group streptococciContezolid15911[5]
Linezolid1590.51[5]

Experimental Protocols

The data presented are primarily derived from in vitro susceptibility testing conducted according to standardized methodologies.

Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) were predominantly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[3][4]. This method involves preparing serial two-fold dilutions of the antibiotics in 96-well microtiter plates with a standardized bacterial inoculum (approximately 5x10⁵ colony-forming units/mL)[10]. The plates are incubated at 35°C for 18-24 hours[10]. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[10]. Quality control is maintained by concurrently testing reference strains, such as S. aureus ATCC 29213 and E. faecalis ATCC 29212[5].

Bacterial Isolates: The studies utilized a large number of non-duplicate clinical isolates of Gram-positive bacteria collected from multiple medical centers[3][4]. These collections included strains with various resistance phenotypes, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), to ensure a comprehensive evaluation of the antibiotics' efficacy[6][7].

Visualizations

Mechanism of Action and Prodrug Activation

Contezolid acefosamil is a prodrug that is inactive in its initial form. In vivo, it undergoes metabolic degradation to release the active drug, contezolid[2][9]. Contezolid, like other oxazolidinones such as linezolid, exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial protein translation.

G cluster_0 In Vivo Activation cluster_1 Antibacterial Mechanism Prodrug Contezolid Acefosamil (Inactive Prodrug) Metabolism Metabolic Degradation (O-deacetylation & N-dephosphorylation) Prodrug->Metabolism Administration (IV or Oral) Active Contezolid (Active Drug) Metabolism->Active Ribosome Bacterial 50S Ribosomal Subunit Active->Ribosome Binds to 23S rRNA Complex 70S Initiation Complex Formation Ribosome->Complex Prevents Protein Bacterial Protein Synthesis Complex->Protein Inhibited

Caption: Prodrug activation of contezolid acefosamil and the antibacterial mechanism of action.

Experimental Workflow for In Vitro Susceptibility Testing

The process of determining the in vitro activity of an antibiotic follows a standardized workflow to ensure reproducibility and accuracy of the results.

G start Clinical Isolate Collection culture Bacterial Culture & Standardization start->culture inoculate Inoculate with Standardized Bacteria culture->inoculate prep Prepare Serial Antibiotic Dilutions (e.g., in 96-well plate) prep->inoculate incubate Incubate (e.g., 35°C for 18-24h) inoculate->incubate read Read Results for Visible Growth incubate->read determine Determine MIC (Lowest concentration with no growth) read->determine end Data Analysis (MIC₅₀, MIC₉₀) determine->end

Caption: Standard experimental workflow for broth microdilution susceptibility testing.

Conclusion

The available in vitro data indicate that contezolid has potent antibacterial activity against a wide spectrum of clinically important Gram-positive pathogens, including drug-resistant strains like MRSA and VRE[5][6][11]. Its efficacy is comparable, and in some cases potentially superior, to that of linezolid[3][8]. Studies also show that strains resistant to linezolid are often cross-resistant to contezolid, which is expected given their shared mechanism of action[4][7]. Contezolid, delivered as the prodrug contezolid acefosamil, represents a promising therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria[7].

References

A Head-to-Head Battle: In Vivo Efficacy of Contezolid Versus Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial drug development, the oxazolidinone class has been a cornerstone in the fight against resistant Gram-positive infections. Linezolid (B1675486), the first-in-class agent, has been a clinical workhorse, but its use can be limited by toxicities. Contezolid, a newer-generation oxazolidinone, has emerged with the promise of comparable efficacy and an improved safety profile. This guide provides a detailed comparison of the in vivo efficacy of Contezolid and Linezolid, supported by experimental data from various animal models of infection.

Mechanism of Action: A Shared Foundation

Both Contezolid and Linezolid exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This shared mechanism of action results in potent activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

dot

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex Joins 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Forms mRNA mRNA mRNA->30S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Contezolid_Linezolid Contezolid & Linezolid Contezolid_Linezolid->50S_subunit Contezolid_Linezolid->Initiation_Complex Prevents Formation

Caption: Mechanism of Action of Oxazolidinones.

Comparative Efficacy in Murine Models of Tuberculosis

Studies in murine models of tuberculosis (TB) have demonstrated that Contezolid has comparable efficacy to Linezolid in reducing the bacterial burden in the lungs.

Experimental Protocol: Murine Tuberculosis Model

A common experimental workflow for evaluating drug efficacy in a murine TB model is as follows:

dot

Infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv Establishment Establishment of Chronic Infection (e.g., 4 weeks post-infection) Infection->Establishment Treatment_Initiation Initiation of Daily Oral Treatment (Contezolid vs. Linezolid) Establishment->Treatment_Initiation Treatment_Duration Treatment for a Defined Period (e.g., 4-8 weeks) Treatment_Initiation->Treatment_Duration Outcome_Assessment Assessment of Bacterial Load in Lungs (CFU enumeration) Treatment_Duration->Outcome_Assessment

Caption: Murine Tuberculosis Model Workflow.

Detailed Methodology:

  • Animal Model: Female BALB/c mice are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.

  • Treatment: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection. Drugs are administered orally, once daily, for a specified duration (e.g., 4 to 8 weeks).

  • Outcome Assessment: The primary endpoint is the bacterial load in the lungs, determined by plating serial dilutions of lung homogenates onto selective agar (B569324) and counting colony-forming units (CFUs).

Parameter Contezolid Linezolid Reference
Animal Model BALB/c miceBALB/c mice[1]
Infection Model Aerosol infection with M. tuberculosis H37RvAerosol infection with M. tuberculosis H37Rv[1]
Dosage 25, 50, 100 mg/kg/day, oral100 mg/kg/day, oral[1]
Treatment Duration 4 weeks4 weeks[1]
Efficacy Outcome Dose-dependent reduction in lung CFU. At 100 mg/kg, comparable reduction to Linezolid.Significant reduction in lung CFU compared to untreated controls.[1]

Comparative Efficacy in Murine Systemic and Thigh Infection Models

In models of acute systemic and localized thigh infections caused by Staphylococcus aureus, Contezolid (administered as its prodrug Contezolid acefosamil) has demonstrated high antibacterial efficacy, similar to that of Linezolid.

Experimental Protocol: Murine Systemic and Thigh Infection Models

The workflows for systemic and thigh infection models are designed to assess the ability of the antibiotics to control a rapidly progressing infection.

dot

cluster_systemic Systemic Infection Model cluster_thigh Thigh Infection Model Sys_Infection Intraperitoneal Infection of Mice with S. aureus Sys_Treatment Treatment with Contezolid acefosamil or Linezolid (IV or Oral) Sys_Infection->Sys_Treatment Sys_Outcome Assessment of Survival Rate over a defined period (e.g., 7 days) Sys_Treatment->Sys_Outcome Thigh_Infection Intramuscular Infection of Neutropenic Mice with S. aureus in the thigh Thigh_Treatment Treatment Initiation at a set time post-infection (e.g., 2 hours) Thigh_Infection->Thigh_Treatment Thigh_Outcome Assessment of Bacterial Load in Thigh Muscle (CFU enumeration) at 24 hours Thigh_Treatment->Thigh_Outcome

Caption: Systemic and Thigh Infection Model Workflows.

Detailed Methodology:

  • Animal Model: Specific pathogen-free ICR mice are often used. For the thigh infection model, mice are rendered neutropenic by cyclophosphamide (B585) administration.

  • Bacterial Strains: Clinically relevant strains of S. aureus, including MRSA, are used.

  • Infection:

    • Systemic Infection: Mice are infected via intraperitoneal injection of a bacterial suspension.

    • Thigh Infection: A localized infection is established by injecting a bacterial suspension into the thigh muscle.

  • Treatment: Antibiotics are administered at specified doses and routes (intravenous or oral) at set times post-infection.

  • Outcome Assessment:

    • Systemic Infection: The primary endpoint is the survival rate over a defined period (e.g., 7 days), and the 50% effective dose (ED₅₀) is calculated.

    • Thigh Infection: The efficacy is determined by the reduction in bacterial density (log₁₀ CFU/thigh) in the infected thigh muscle compared to untreated controls.

Parameter Contezolid (as Contezolid acefosamil) Linezolid Reference
Animal Model ICR miceICR mice
Infection Model Systemic (IP) and Thigh (IM) with S. aureusSystemic (IP) and Thigh (IM) with S. aureus
Dosage (Systemic) Varied doses to determine ED₅₀ (IV and Oral)Varied doses to determine ED₅₀ (IV and Oral)
Dosage (Thigh) 20, 40, 80 mg/kg (Oral)20, 40, 80 mg/kg (Oral)
Efficacy Outcome (Systemic) ED₅₀ values were comparable to Linezolid for both IV and oral routes against various S. aureus strains.Demonstrated dose-dependent protection.
Efficacy Outcome (Thigh) Dose-dependent reduction in thigh bacterial burden, similar to Linezolid.Dose-dependent reduction in thigh bacterial burden.

Efficacy in a Rabbit Model of MRSA Necrotizing Pneumonia

While a direct comparative study between Contezolid and Linezolid in a rabbit model of MRSA necrotizing pneumonia has not been identified in the reviewed literature, a study evaluating Linezolid against vancomycin (B549263) provides valuable insights into its in vivo activity in a severe pneumonia context.

Experimental Protocol: Rabbit MRSA Necrotizing Pneumonia Model

This model is designed to mimic the severe, toxin-mediated lung injury seen in human MRSA pneumonia.

dot

Infection Intrabronchial Inoculation of Rabbits with MRSA (e.g., USA300 strain) Treatment_Initiation Initiation of IV Treatment at Different Time Points Post-Infection (e.g., 1.5, 4, 9 hours) Infection->Treatment_Initiation Treatment_Regimen Administration of Linezolid (e.g., 50 mg/kg, 3 times/day) Treatment_Initiation->Treatment_Regimen Outcome_Assessment Assessment of Survival Rate, Bacterial Load, and Toxin Levels in Lungs Treatment_Regimen->Outcome_Assessment

Caption: Rabbit MRSA Pneumonia Model Workflow.

Detailed Methodology:

  • Animal Model: New Zealand White rabbits are used.

  • Infection: A necrotizing pneumonia is induced by intrabronchial inoculation of a high-virulence MRSA strain, such as USA300.

  • Treatment: Intravenous antibiotic treatment is initiated at various time points after infection to assess the impact of early versus delayed therapy.

  • Outcome Assessment: Efficacy is evaluated based on survival rates, reduction in bacterial counts in the lungs, and suppression of bacterial exotoxin production (e.g., Panton-Valentine leukocidin).

Parameter Linezolid Reference
Animal Model New Zealand White rabbits[2]
Infection Model Intrabronchial inoculation with MRSA USA300[2]
Dosage 50 mg/kg, IV, three times daily[2]
Efficacy Outcome Significantly improved survival rates when treatment was initiated early (1.5 hours post-infection) compared to untreated or vancomycin-treated animals. Associated with a significant decrease in bacterial counts and suppression of exotoxin production in the lungs.[2]

Conclusion

The available in vivo data from various animal models consistently demonstrate that Contezolid possesses comparable efficacy to Linezolid against key Gram-positive pathogens, including M. tuberculosis and S. aureus. Both agents exhibit potent bactericidal or bacteriostatic activity, leading to significant reductions in bacterial burden and improved survival outcomes in these models. A notable advantage of Contezolid, as suggested by preclinical and clinical data, is its potentially improved safety profile, particularly with regard to myelosuppression. This suggests that Contezolid may offer a valuable therapeutic alternative to Linezolid, providing similar efficacy with a potentially wider safety margin, a critical consideration for long-term therapies required for infections like tuberculosis and complicated osteomyelitis. Further direct comparative studies in a broader range of infection models will continue to delineate the specific advantages of Contezolid in the clinical setting.

References

Contezolid Demonstrates a Superior Myelosuppression Profile Compared to Linezolid in Clinical and Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of clinical and preclinical data reveals that contezolid (B1676844), a novel oxazolidinone antibiotic, exhibits a significantly lower incidence of myelosuppression, a common and dose-limiting side effect of this antibiotic class, compared to linezolid (B1675486). This finding positions contezolid as a potentially safer alternative for the treatment of serious Gram-positive bacterial infections, particularly in patients at risk for hematological toxicities.

Myelosuppression, characterized by a decrease in the production of blood cells and platelets in the bone marrow, is a well-documented adverse effect of linezolid, often leading to treatment discontinuation. The comparative data indicates that while both drugs are effective against multi-drug resistant bacteria, contezolid's unique structural modifications may contribute to its improved safety profile.

Quantitative Comparison of Myelosuppression

Clinical trials across different patient populations have consistently shown a lower incidence of hematological adverse events with contezolid compared to linezolid.

Adverse EventContezolid IncidenceLinezolid IncidenceStudy PopulationReference
Leukopenia 0.3%3.4%Complicated Skin and Soft Tissue Infections (cSSTI)[1][2][3]
Thrombocytopenia 0%2.3%Complicated Skin and Soft Tissue Infections (cSSTI)[1][2][3]
Anemia (Grade 2 or higher) 0%30.8%Rifampicin-Resistant Pulmonary Tuberculosis[4][5]

Experimental Protocols

The following are summaries of the methodologies employed in key comparative studies.

Phase III Trial in Complicated Skin and Soft Tissue Infections (cSSTI)
  • Study Design: A multicentre, randomized, double-blind, active-controlled trial.[2][3]

  • Patient Population: Adult patients diagnosed with cSSTI.[2][3]

  • Treatment Regimen: Patients were randomized (1:1) to receive either oral contezolid (800 mg) or oral linezolid (600 mg) every 12 hours for a duration of 7 to 14 days.[2][3]

  • Hematological Assessment: Safety, including hematological parameters, was assessed at the test-of-cure (TOC) visit.[2][3] Specific definitions for leukopenia and thrombocytopenia were based on laboratory values falling below the lower limit of normal.

Randomized Controlled Study in Rifampicin-Resistant Pulmonary Tuberculosis
  • Study Design: A randomized, active-controlled trial.

  • Patient Population: A total of 27 patients with rifampicin-resistant tuberculosis (RR-TB), including multidrug-resistant TB (MDR-TB).

  • Treatment Regimen: Patients were randomly assigned to receive either contezolid (800 mg q12h) or linezolid (600 mg q12h) in combination with a standardized background anti-TB regimen for 2 months.[5]

  • Hematological Assessment: Adverse event data, including anemia, were collected throughout the 2-month treatment period.[5] Anemia was graded according to severity, with Grade 2 or higher indicating a clinically significant event.[4]

Preclinical Repeated-Dose Toxicity Study in Rats
  • Study Design: A 4-week, repeated-dose oral toxicity study.

  • Animal Model: Sprague-Dawley rats.

  • Treatment Regimen: Animals were administered contezolid or linezolid daily for 28 days.

  • Hematological Assessment: A comprehensive panel of hematological parameters was evaluated to assess myelosuppression.

Mechanism of Myelosuppression

The primary mechanism underlying oxazolidinone-induced myelosuppression is the inhibition of mitochondrial protein synthesis. Due to structural similarities between bacterial and mitochondrial ribosomes, these antibiotics can interfere with the production of essential proteins within the mitochondria of mammalian cells, including hematopoietic stem cells in the bone marrow. This disruption of mitochondrial function can lead to impaired cell proliferation and differentiation, resulting in reduced production of red blood cells, white blood cells, and platelets.

G cluster_drug Oxazolidinone Antibiotics cluster_cell Mammalian Cell Contezolid Contezolid Mitochondrial_Protein_Synthesis Mitochondrial_Protein_Synthesis Contezolid->Mitochondrial_Protein_Synthesis Inhibits (Lower Propensity) Linezolid Linezolid Linezolid->Mitochondrial_Protein_Synthesis Inhibits (Higher Propensity) Mitochondrion Mitochondrion Mitochondrial_Ribosome Mitochondrial_Ribosome Mitochondrion->Mitochondrial_Ribosome Contains Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis Site of Hematopoietic_Stem_Cell Hematopoietic_Stem_Cell Mitochondrial_Protein_Synthesis->Hematopoietic_Stem_Cell Essential for proliferation & differentiation Blood_Cell_Production Blood_Cell_Production Hematopoietic_Stem_Cell->Blood_Cell_Production Leads to Myelosuppression Myelosuppression Blood_Cell_Production->Myelosuppression Reduced

Caption: Mechanism of Oxazolidinone-Induced Myelosuppression.

Conclusion

The available evidence strongly suggests that contezolid has a more favorable safety profile than linezolid with respect to myelosuppression. This difference is clinically significant and positions contezolid as a promising therapeutic option for patients with serious Gram-positive infections, especially those requiring long-term treatment or who have pre-existing hematological conditions. Further research and post-market surveillance will continue to delineate the full safety and efficacy profile of this next-generation oxazolidinone.

References

Contezolid Acefosamil: A Favorable Safety Profile in the Oxazolidinone Class

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals that contezolid (B1676844) acefosamil, a novel oxazolidinone antibiotic, demonstrates a significantly improved safety profile compared to its predecessors, linezolid (B1675486) and tedizolid (B1663884). This guide provides a detailed comparison of their key safety liabilities, including myelosuppression and monoamine oxidase (MAO) inhibition, supported by experimental data and methodologies.

The oxazolidinone class of antibiotics has been a cornerstone in the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the clinical utility of early-generation oxazolidinones, such as linezolid, has been hampered by dose-dependent and duration-related toxicities, primarily hematologic adverse events and monoamine oxidase inhibition.[1][2][3] Contezolid acefosamil, a prodrug of contezolid, has been specifically engineered to mitigate these risks, offering a potentially safer therapeutic option for patients requiring prolonged treatment.[4]

Hematologic Safety: A Clear Advantage for Contezolid

Myelosuppression, manifesting as thrombocytopenia, anemia, and neutropenia, is a well-documented adverse effect of linezolid, often necessitating treatment discontinuation.[5] This toxicity is attributed to the inhibition of mitochondrial protein synthesis in hematopoietic progenitor cells.[6][7] Clinical trial data consistently demonstrates a lower incidence of these hematologic abnormalities with contezolid and tedizolid compared to linezolid.

A Phase 3 clinical trial directly comparing oral contezolid with linezolid in adults with complicated skin and soft tissue infections (cSSTIs) revealed a significantly lower incidence of key hematologic adverse events for contezolid.[8]

Adverse EventContezolid (800 mg q12h)Linezolid (600 mg q12h)
Leucopenia0.3%3.4%
Thrombocytopenia0%2.3%
Data from a Phase 3, multicentre, randomized, double-blind, active-controlled trial in adults with cSSTIs.[8]

Similarly, a pooled analysis of two Phase 3 trials in patients with acute bacterial skin and skin structure infections (ABSSSI) showed that tedizolid has a lower potential for adverse hematologic outcomes compared to linezolid.[9][10]

Hematologic ParameterTedizolid (200 mg once daily for 6 days)Linezolid (600 mg twice daily for 10 days)
Platelet counts < Lower Limit of Normal (LLN)6%13%
Absolute Neutrophil Count (ANC) < LLN1.9%4.7%
Pooled data from two Phase 3 trials in patients with ABSSSI.[9]

These data underscore the improved hematologic safety profile of the newer oxazolidinones, with contezolid showing a particularly low incidence of thrombocytopenia and leucopenia in head-to-head comparisons with linezolid.

Monoamine Oxidase Inhibition: Reduced Risk of Serotonergic Side Effects

Linezolid is a weak, reversible, non-selective inhibitor of monoamine oxidase, which can lead to clinically significant drug-drug interactions with serotonergic agents, potentially causing serotonin (B10506) syndrome.[1] It can also interact with tyramine-containing foods, leading to a pressor response.[11] In contrast, contezolid exhibits a markedly attenuated and more selective inhibition of MAO isoforms.

In vitro studies have quantified the inhibitory potential of contezolid and linezolid against human MAO-A and MAO-B.

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
Contezolid11752
Linezolid~58.5 (2-fold higher inhibition than contezolid)~0.35 (148-fold higher inhibition than contezolid)
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.[12]

Contezolid demonstrated a 2-fold and a remarkable 148-fold reduction in the inhibition of MAO-A and MAO-B, respectively, compared to linezolid.[1][12] This significantly lower and more balanced inhibition profile translates to a reduced risk of MAO-related adverse events.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of oxazolidinones on MAO-A and MAO-B is determined using a fluorometric assay.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A non-selective substrate for both MAO-A and MAO-B, such as kynuramine (B1673886) or p-tyramine, is utilized.[13][14]

  • Reaction: The MAO enzyme catalyzes the oxidative deamination of the substrate, producing an aldehyde and hydrogen peroxide (H2O2).

  • Detection: The generated H2O2 is measured using a fluorometric method. In the presence of horseradish peroxidase (HRP), a probe is oxidized by H2O2 to produce a fluorescent product.

  • Inhibition Measurement: The assay is performed with a range of concentrations of the test compound (e.g., contezolid, linezolid). The fluorescence intensity is measured, and the IC50 value is calculated, representing the concentration of the inhibitor that causes a 50% reduction in MAO activity.[13][15]

  • Positive Controls: Known MAO inhibitors, such as clorgyline for MAO-A and pargyline (B1678468) or selegiline (B1681611) for MAO-B, are used as positive controls.[13][15]

MAO_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant MAO-A/B Recombinant MAO-A/B Incubation Incubation Recombinant MAO-A/B->Incubation Test Compound (Oxazolidinone) Test Compound (Oxazolidinone) Test Compound (Oxazolidinone)->Incubation Substrate (e.g., p-tyramine) Substrate (e.g., p-tyramine) Substrate (e.g., p-tyramine)->Incubation HRP + Probe HRP + Probe Incubation->HRP + Probe H2O2 produced Fluorescence Measurement Fluorescence Measurement HRP + Probe->Fluorescence Measurement Fluorescent product IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Workflow for in vitro MAO inhibition assay.

Mouse Head-Twitch Model for Serotonergic Activity

The head-twitch response (HTR) in mice is a well-established behavioral model used to assess the in vivo serotonergic activity of compounds, which is indicative of their potential to cause serotonin syndrome.[16][17]

Methodology:

  • Animals: Male CD-1 or C57BL/6J mice are commonly used.[16][18]

  • Drug Administration: Mice are administered the test compound (e.g., contezolid acefosamil, linezolid) at various doses. A positive control, such as a known serotonin 5-HT2A receptor agonist (e.g., DOI), is also used.[19]

  • Observation: Following drug administration, the mice are observed for a defined period (e.g., 20-60 minutes).[16]

  • Quantification: The number of characteristic head twitches (rapid, side-to-side head movements) is counted by trained observers or automated systems.[19][20]

  • Data Analysis: The frequency of head twitches in the test compound groups is compared to the vehicle control and positive control groups to determine the serotonergic potential of the test compound.

In this model, contezolid acefosamil, at supratherapeutic oral doses, did not induce head-twitch responses, whereas linezolid elicited significant serotonergic effects.[1][12]

Underlying Mechanism of Oxazolidinone Toxicity

The primary mechanism of oxazolidinone-induced myelosuppression is the inhibition of mitochondrial protein synthesis.[6][7] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxazolidinones can bind to the 50S subunit of the mitochondrial ribosome, interfering with the synthesis of essential mitochondrial proteins, such as cytochrome c oxidase.[21] This disruption of mitochondrial function impairs cellular respiration and can lead to apoptosis, particularly in rapidly dividing cells like hematopoietic progenitors.

Mitochondrial_Toxicity_Pathway Oxazolidinone Oxazolidinone Mitochondrial Ribosome (50S) Mitochondrial Ribosome (50S) Oxazolidinone->Mitochondrial Ribosome (50S) binds to Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis Mitochondrial Ribosome (50S)->Mitochondrial Protein Synthesis inhibits Reduced Mitochondrial Proteins (e.g., Cytochrome c oxidase) Reduced Mitochondrial Proteins (e.g., Cytochrome c oxidase) Mitochondrial Protein Synthesis->Reduced Mitochondrial Proteins (e.g., Cytochrome c oxidase) Mitochondrial Dysfunction Mitochondrial Dysfunction Reduced Mitochondrial Proteins (e.g., Cytochrome c oxidase)->Mitochondrial Dysfunction Impaired Cellular Respiration Impaired Cellular Respiration Mitochondrial Dysfunction->Impaired Cellular Respiration Apoptosis Apoptosis Impaired Cellular Respiration->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression in Hematopoietic Progenitor Cells Hematopoietic Progenitor Cells Hematopoietic Progenitor Cells->Myelosuppression

Caption: Oxazolidinone-induced mitochondrial toxicity pathway.

The improved safety profile of contezolid is likely attributable to structural modifications that reduce its affinity for mitochondrial ribosomes while maintaining potent antibacterial activity.

Conclusion

Contezolid acefosamil represents a significant advancement in the oxazolidinone class, offering a superior safety profile compared to linezolid and a potentially favorable profile compared to tedizolid. The marked reduction in myelosuppression and monoamine oxidase inhibition, supported by robust preclinical and clinical data, positions contezolid acefosamil as a promising therapeutic option for the treatment of challenging Gram-positive infections, particularly in patients requiring longer durations of therapy. Further clinical investigations, including ongoing Phase 3 trials in diabetic foot infections, will continue to delineate the full safety and efficacy profile of this next-generation antibiotic.[22][23]

References

Head-to-Head Clinical Trial Data: Contezolid vs. Linezolid in the Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created a pressing need for novel antibiotics with improved efficacy and safety profiles. Linezolid (B1675486), the first clinically approved oxazolidinone, has been a valuable tool in combating these infections. However, its use can be limited by adverse effects, most notably myelosuppression. Contezolid (B1676844) (MRX-I), a next-generation oxazolidinone, has been developed to provide comparable efficacy to linezolid with an improved safety profile. This guide provides a comprehensive comparison of contezolid and linezolid, focusing on head-to-head clinical trial data, experimental protocols, and mechanisms of action.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both contezolid and linezolid belong to the oxazolidinone class of antibiotics and share a common mechanism of action.[1] They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial translation.[2][3] This unique mechanism of action means there is a low potential for cross-resistance with other antibiotic classes.[4]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex Forms 30S_subunit 30S Subunit 30S_subunit->70S_complex Forms Protein Bacterial Protein 70S_complex->Protein Protein Synthesis mRNA mRNA mRNA->30S_subunit Binds tRNA Initiator tRNA tRNA->30S_subunit Binds Oxazolidinones Contezolid / Linezolid Oxazolidinones->50S_subunit Block->70S_complex Prevents Formation

Mechanism of action for oxazolidinone antibiotics.

Efficacy in Complicated Skin and Soft Tissue Infections (cSSTIs)

Phase III clinical trials have demonstrated that contezolid is non-inferior to linezolid in treating complicated skin and soft tissue infections (cSSTIs).

Efficacy Endpoint Contezolid (800 mg q12h) Linezolid (600 mg q12h) Treatment Difference (95% CI)
Clinical Cure Rate (FAS with clinical evaluation) at TOC 92.8% (271/292)93.4% (284/304)-0.6% (-4.7% to 3.5%)
Clinical Cure Rate (FAS) at TOC 81.4% (271/333)84.5% (284/336)-3.1% (-8.8% to 2.6%)
Clinical Cure Rate (CE) at TOC 90.5% (267/295)90.1% (282/313)0.4% (-4.3% to 5.1%)

FAS: Full Analysis Set; CE: Clinically Evaluable; TOC: Test of Cure. Data from a Phase III multicenter, randomized, double-blind, active-controlled trial.[5]

A Phase II study in the US on acute bacterial skin and skin structure infections (ABSSSI) also showed comparable early clinical response rates between the two drugs.[6]

Efficacy Endpoint Contezolid (800 mg q12h) Linezolid
Early Clinical Response 90% (72/80)87.5% (35/40)

Data from a Phase II double-blind study in the United States.[6]

Safety and Tolerability Profile

A key differentiator between contezolid and linezolid is their safety profiles, particularly concerning hematological adverse events. Clinical data consistently shows a lower incidence of myelosuppression with contezolid.

Adverse Event Contezolid Linezolid
Leucopenia 0.3%3.4%
Thrombocytopenia 0%2.3%

Data from a Phase III trial in cSSTIs.[5]

In a study on the treatment of rifampicin-resistant pulmonary tuberculosis, the incidence of adverse events was significantly lower in the contezolid group.[7]

Adverse Event Contezolid (800 mg q12h) Linezolid (600 mg q12h)
Overall Incidence of AEs 14.3% (2/14)92.3% (12/13)
Gastrointestinal Reactions 14.3% (2/14)23.1% (3/13)
Peripheral Neuropathy 0%53.8% (7/13)
Anemia 0%30.8% (4/13)

Data from a randomized controlled study in patients with rifampicin-resistant tuberculosis.[7]

Experimental Protocols: A Representative Phase III Clinical Trial

The following outlines a typical experimental design for a head-to-head Phase III clinical trial of contezolid versus linezolid for cSSTIs, based on published study methodologies.[5]

Screening Patient Screening Inclusion Inclusion Criteria: - Adult patients with cSSTI - Signs of systemic inflammation Screening->Inclusion Exclusion Exclusion Criteria: - Known hypersensitivity - Recent use of other oxazolidinones Screening->Exclusion Randomization Randomization (1:1) Inclusion->Randomization Contezolid_Arm Contezolid 800 mg q12h (7-14 days) Randomization->Contezolid_Arm Linezolid_Arm Linezolid 600 mg q12h (7-14 days) Randomization->Linezolid_Arm Treatment Treatment Period Contezolid_Arm->Treatment Linezolid_Arm->Treatment Assessment Assessments Treatment->Assessment TOC Test of Cure (TOC) Visit Assessment->TOC Endpoints Primary Endpoint: - Clinical Cure Rate at TOC Secondary Endpoints: - Microbiological Response - Safety and Tolerability TOC->Endpoints

A typical workflow for a Phase III cSSTI clinical trial.

Key Methodological Components:
  • Study Design: Multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[5]

  • Patient Population: Adult patients diagnosed with complicated skin and soft tissue infections.[5]

  • Intervention: Oral contezolid (800 mg every 12 hours) or oral linezolid (600 mg every 12 hours) for a duration of 7 to 14 days.[5]

  • Primary Endpoint: The primary efficacy endpoint is typically the clinical cure rate at the Test of Cure (TOC) visit.[5]

  • Non-inferiority Margin: A pre-specified margin, often -10%, is used to determine non-inferiority.[5]

  • Safety Assessments: Monitoring of treatment-emergent adverse events, with a particular focus on hematological parameters.[5]

In Vitro Activity

Studies have shown that contezolid has comparable in vitro activity to linezolid against a range of Gram-positive pathogens, including MRSA and vancomycin-resistant Enterococcus (VRE).[8] The MIC90 values for both drugs against MRSA and VRE isolates are similar.[8]

Conclusion

Head-to-head clinical trials have established that contezolid is a viable alternative to linezolid for the treatment of Gram-positive infections, demonstrating non-inferior efficacy. The primary advantage of contezolid lies in its improved safety profile, with a significantly lower incidence of myelosuppression and peripheral neuropathy. This makes contezolid a promising option, particularly for patients at higher risk for these adverse events or those requiring longer courses of therapy. Further research and real-world evidence will continue to define the role of contezolid in the clinical management of challenging Gram-positive infections.

References

Contezolid: A Comparative Analysis of its Efficacy Against MRSA and VRE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Contezolid's performance against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), benchmarked against other key antibiotics. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility

The in vitro efficacy of Contezolid (B1676844) and comparator agents against MRSA and VRE is summarized below, with data presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.

Table 1: Comparative In Vitro Activity of Contezolid and Other Antimicrobials Against MRSA Isolates
AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Contezolid 0.50.5 - 20.25 - 2
Linezolid11 - 2≤0.5 - 2
Vancomycin11 - 2Not specified
DaptomycinNot specifiedNot specifiedNot specified
TigecyclineNot specifiedNot specifiedNot specified
TeicoplaninNot specifiedNot specifiedNot specified

Data compiled from multiple studies.[1][2][3][4][5]

Table 2: Comparative In Vitro Activity of Contezolid and Other Antimicrobials Against VRE Isolates
AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Contezolid 0.5 - 11 - 20.25 - 2
Linezolid11 - 2≤0.5 - 2
Vancomycin>256>256Not specified
DaptomycinNot specifiedNot specifiedNot specified
TigecyclineNot specifiedNot specifiedNot specified
TeicoplaninNot specifiedNot specifiedNot specified

Data compiled from multiple studies.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The minimum inhibitory concentrations (MICs) of contezolid and comparator agents were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Preparation of Inoculum:

    • Bacterial isolates (MRSA or VRE) are cultured on appropriate agar (B569324) plates overnight.

    • A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Stock solutions of the antimicrobial agents are prepared.

    • Serial two-fold dilutions of each antimicrobial agent are made in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

In Vivo Efficacy Studies: Murine Infection Models

1. MRSA Peritonitis/Sepsis Model:

  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are infected via intraperitoneal injection of a lethal dose of a clinical MRSA isolate. The bacterial inoculum is often suspended in a mucin-containing solution to enhance virulence.

  • Treatment: Contezolid or comparator agents are administered orally or intravenously at various doses and schedules, typically starting shortly after infection.

  • Endpoints: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include bacterial load in blood and organs (determined by CFU counts from homogenized tissues).

2. VRE Intestinal Colonization and Dissemination Model:

  • Animal Model: Mice are often pre-treated with antibiotics (e.g., ampicillin (B1664943) in drinking water) to disrupt the native gut microbiota and facilitate VRE colonization.

  • Infection: Mice are orally gavaged with a suspension of a clinical VRE isolate.

  • Treatment: Contezolid or comparator agents are administered, and the effect on VRE shedding in feces is monitored.

  • Endpoints: The primary endpoint is the density of VRE in the feces over time (measured in CFU/gram). Secondary endpoints can include the translocation of VRE to other organs, such as the liver and spleen.

Mandatory Visualization

Mechanism of Action of Contezolid

Contezolid, like other oxazolidinones, inhibits bacterial protein synthesis.[6][7][8] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex with N-formylmethionyl-tRNA.[5][6][9] This action blocks the translation process at a very early stage.

Contezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_subunit->Protein_Synthesis_Blocked Prevents formation of 70S initiation complex 30S_subunit 30S Subunit mRNA mRNA tRNA fMet-tRNA Contezolid Contezolid Contezolid->50S_subunit Binds to 23S rRNA at Peptidyl Transferase Center MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of Antibiotics in Microtiter Plate Serial_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

References

A Comparative Pharmacokinetic Analysis of Contezolid and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Contezolid and linezolid (B1675486), two important oxazolidinone antibiotics. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Executive Summary

Contezolid (MRX-I) is a novel oxazolidinone antibiotic developed to combat serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] As a member of the same antibiotic class, it shares a similar mechanism of action with linezolid, the first approved oxazolidinone.[1][3][4] Both drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex.[2][3][4][5] While their core function is the same, Contezolid was designed with structural modifications to improve its safety profile, particularly concerning myelosuppression, a known adverse effect of linezolid.[4][6] This guide will delve into a comparative analysis of their pharmacokinetic properties.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Contezolid and linezolid based on findings from various clinical studies.

Pharmacokinetic ParameterContezolidLinezolid
Time to Peak Plasma Concentration (Tmax) ~2 hours[7]1-2 hours[8]
Maximum Plasma Concentration (Cmax) 8.07 - 15.25 mg/L (300-900 mg dose)[7]~15 - 27 mg/L (600 mg dose)[9]
Area Under the Curve (AUC) 29.21 - 59.60 h·mg/L (300-900 mg dose)[7]~77.3 mg·h/L (AUC0–12)[9]
Elimination Half-Life (t1/2) ~1.58 hours[7]5-7 hours[8]
Plasma Protein Binding Not specified in the provided results~31%[3][8]
Bioavailability Not specified in the provided results~100%[3][8]
Metabolism Oxidative ring opening of the 2,3-dihydropyridin-4-one fragment into polar metabolites MRX445-1 and MRX459.[7][10]Oxidation of the morpholine (B109124) ring, resulting in two inactive carboxylic acid metabolites.[3]
Excretion Approximately 91.5% of radioactivity recovered, mainly in urine.[7][10] About 2% is excreted unchanged in the urine.[7]Approximately 50% of an administered dose appears in the urine as the two major metabolites, and approximately 35% appears as the parent drug.[8]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical trials involving healthy volunteers and patient populations. A general methodology for these studies is outlined below.

Study Design

Single and multiple-dose studies are conducted to evaluate the pharmacokinetic profile. These can be open-label, randomized, and placebo-controlled trials. Participants are typically administered the drug orally or intravenously.[7][11][12]

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration to measure plasma concentrations of the parent drug and its metabolites.[9] Urine and feces may also be collected to assess excretion pathways.[7][10]

Bioanalytical Method

Drug concentrations in biological matrices are typically quantified using validated high-performance liquid chromatography (HPLC) methods.[9][13]

Pharmacokinetic Analysis

Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the concentration-time data. These parameters include Cmax, Tmax, AUC, and t1/2.[9] Population pharmacokinetic modeling may also be employed to evaluate the influence of patient covariates on drug disposition.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

G cluster_0 Study Initiation cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Development Protocol Development Ethics Committee Approval Ethics Committee Approval Protocol Development->Ethics Committee Approval Subject Recruitment Subject Recruitment Ethics Committee Approval->Subject Recruitment Drug Administration Drug Administration Subject Recruitment->Drug Administration Biological Sample Collection (Blood, Urine) Biological Sample Collection (Blood, Urine) Drug Administration->Biological Sample Collection (Blood, Urine) Timed Intervals Sample Processing & Storage Sample Processing & Storage Biological Sample Collection (Blood, Urine)->Sample Processing & Storage Bioanalytical Method (HPLC) Bioanalytical Method (HPLC) Sample Processing & Storage->Bioanalytical Method (HPLC) Data Acquisition Data Acquisition Bioanalytical Method (HPLC)->Data Acquisition Pharmacokinetic Analysis Pharmacokinetic Analysis Data Acquisition->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Final Report Generation Final Report Generation Statistical Analysis->Final Report Generation

Caption: A typical workflow for a clinical pharmacokinetic study.

Signaling Pathway

Both Contezolid and linezolid act by inhibiting bacterial protein synthesis. The following diagram illustrates this mechanism of action.

G Bacterial Ribosome Bacterial Ribosome 50S Subunit 50S Subunit Bacterial Ribosome->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome->30S Subunit Initiation Complex Formation Initiation Complex Formation 50S Subunit->Initiation Complex Formation 30S Subunit->Initiation Complex Formation mRNA mRNA mRNA->Initiation Complex Formation tRNA tRNA tRNA->Initiation Complex Formation Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Contezolid / Linezolid Contezolid / Linezolid Contezolid / Linezolid->50S Subunit Binds to 23S rRNA Contezolid / Linezolid->Initiation Complex Formation Inhibits

Caption: Mechanism of action of Contezolid and linezolid.

References

A Comparative Analysis of Serotonergic Neurotoxicity: Contezolid Acefosamil versus Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serotonergic neurotoxicity profiles of the novel oxazolidinone antibiotic, contezolid (B1676844) acefosamil, and the established drug, linezolid (B1675486). The information is supported by preclinical experimental data.

Linezolid, a potent antibiotic for treating Gram-positive infections, is known for its potential to cause serotonergic neurotoxicity due to its inhibition of monoamine oxidase (MAO).[1][2][3][4] This adverse effect can limit its use, especially in patients on concurrent serotonergic medications.[2][3] Contezolid and its prodrug, contezolid acefosamil, have been developed to mitigate this risk.[1][2][3][4] This guide delves into the comparative preclinical data evaluating the serotonergic neurotoxicity of these two compounds.

In Vitro MAO Inhibition

A key mechanism underlying the serotonergic neurotoxicity of oxazolidinones is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of serotonin (B10506) and other neurotransmitters.[5][6] In vitro studies have demonstrated a significantly lower potential for MAO inhibition with contezolid compared to linezolid.

Enzyme IsoformContezolid Inhibition vs. LinezolidReference
MAO-A2-fold reduction in reversible inhibition[1][2][3]
MAO-B148-fold reduction in reversible inhibition[1][2][3]

These findings suggest that contezolid has a molecular structure designed to minimize MAO-related adverse effects.[1]

In Vivo Models of Serotonergic Neurotoxicity

Preclinical animal models are instrumental in assessing the potential for drug-induced serotonergic neurotoxicity. Two standard models, the mouse head-twitch model and the rat tyramine (B21549) challenge model, have been employed to compare contezolid acefosamil and linezolid.

Mouse Head-Twitch Model

The head-twitch response in mice is a behavioral marker of central serotonergic stimulation. An increase in head twitches following drug administration indicates a potential for serotonergic overstimulation.

DrugDoseHead-Twitch ResponsesReference
Vehicle ControlN/A33[1][4]
Contezolid Acefosamil40 mg/kgDevoid of neurotoxicity[1][2][3]
Contezolid Acefosamil80 mg/kgDevoid of neurotoxicity[1][2][3]
Contezolid Acefosamil120 mg/kgDevoid of neurotoxicity[1][2][3]
Linezolid50 mg/kg128 (Markedly increased)[1][4]

Even at a significantly higher dose of 120 mg/kg, contezolid acefosamil did not elicit an apparent neurotoxic effect, suggesting a markedly improved safety profile concerning MAO-related serotonergic overstimulation.[1][4]

Rat Tyramine Challenge Model

The rat tyramine challenge model assesses the potentiation of tyramine-induced hypertension, an indicator of MAO-A inhibition in the peripheral nervous system. Inhibition of MAO-A leads to an exaggerated pressor response to tyramine.

DrugDoseEffect on Arterial Blood PressureReference
Contezolid AcefosamilUp to 120 mg/kgNo significant increase[1][2][3]
LinezolidNot specified in detail, but elicited serotonergic responsesElicited serotonergic responses[1][2][3]

These results further support the attenuated propensity of contezolid acefosamil to induce MAO-related adverse effects.[1][2][3]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive evaluation.

In Vitro MAO Inhibition Assay

The inhibitory effects of contezolid and linezolid on human MAO-A and MAO-B were assessed using commercially available enzyme preparations. The activity of the enzymes was measured in the presence of varying concentrations of the test compounds. The concentration of each drug required to inhibit 50% of the enzyme activity (IC50) was determined to compare their inhibitory potency.

Mouse Head-Twitch Model Protocol
  • Animals: Male ICR mice.

  • Procedure: Animals were orally administered either vehicle, contezolid acefosamil (40, 80, and 120 mg/kg), or linezolid (50 mg/kg).

  • Observation: Following administration, the number of head-twitch responses was counted for a specified period.

  • Endpoint: The total number of head twitches was compared between the different treatment groups to assess the level of serotonergic stimulation.

G cluster_protocol Mouse Head-Twitch Model Workflow Animal Groups Animal Groups Drug Administration Drug Administration Animal Groups->Drug Administration Oral Gavage Observation Period Observation Period Drug Administration->Observation Period Behavioral Monitoring Data Analysis Data Analysis Observation Period->Data Analysis Count Head Twitches

Mouse Head-Twitch Model Workflow
Rat Tyramine Challenge Model Protocol

  • Animals: Male Sprague-Dawley rats.

  • Procedure: Animals were pre-treated with either vehicle or contezolid acefosamil (up to 120 mg/kg) via oral gavage. After a specified time, a tyramine challenge was administered intravenously.

  • Measurement: Arterial blood pressure was continuously monitored before and after the tyramine challenge.

  • Endpoint: The potentiation of the tyramine-induced pressor response was compared between the vehicle and drug-treated groups.

G cluster_pathway Mechanism of Serotonergic Neurotoxicity Oxazolidinone Oxazolidinone MAO_Inhibition MAO Inhibition Oxazolidinone->MAO_Inhibition Serotonin_Increase Increased Synaptic Serotonin MAO_Inhibition->Serotonin_Increase Serotonin_Syndrome Serotonin Syndrome Serotonin_Increase->Serotonin_Syndrome

References

Safety Operating Guide

Navigating the Disposal of Contezolid Phosphoramidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for contezolid (B1676844) phosphoramidic acid necessitates a cautious approach to its disposal, grounded in the handling procedures for analogous chemical compounds and general pharmaceutical waste regulations. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting with their institution's Environmental Health and Safety (EHS) department and, when possible, obtaining specific guidance from the chemical supplier.

Contezolid phosphoramidic acid is an intermediate in the synthesis of the antibacterial agent contezolid.[1] As with many research and development chemicals, a publicly available, comprehensive SDS detailing its specific disposal procedures is not readily found. Therefore, this guide provides a procedural framework based on the safety protocols for similar phosphoramidic acid derivatives and organic phosphorus compounds, alongside established regulations for pharmaceutical waste management.

Recommended Disposal Protocol

Given the lack of specific data, a conservative approach to the disposal of this compound is essential. The following step-by-step process is based on general best practices for chemical waste.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, it is crucial to assess the potential hazards. Based on safety data for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation or burns, and may lead to respiratory tract irritation.[2][3][4]

  • Required PPE:

    • Wear protective gloves (nitrile or other chemically resistant material).

    • Use safety glasses or goggles.

    • A lab coat is mandatory.

    • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

Step 2: Segregation and Labeling

Properly segregate the waste to prevent reactions with other chemicals.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect the waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name ("this compound Waste"), the primary hazards (e.g., "Irritant," "Potentially Harmful"), and the date.

Step 3: Storage

Store the waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.[2]

  • Ensure the container is tightly closed to prevent leaks or spills.[2]

Step 4: Disposal

The disposal of chemical waste is strictly regulated.

  • Do not dispose of this compound down the drain or in regular trash.[1] Pharmaceutical and chemical waste can contaminate water supplies and harm the environment.[5]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][6] This ensures compliance with all federal, state, and local regulations.[2]

  • The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7] While a pharmaceutical intermediate may not fall under the exact same category as a finished drug product, adhering to these stringent guidelines is a best practice.

Summary of Potential Hazards and Precautions

The following table summarizes the likely hazards associated with this compound, based on data from similar chemical compounds, and the necessary precautions.

Hazard CategoryPotential Hazard DescriptionRecommended Precautions & PPEPrecautionary Statements (Examples from similar compounds)
Acute Toxicity (Oral) May be harmful if swallowed.[2][4]Do not ingest. Wash hands thoroughly after handling.P301 + P330: IF SWALLOWED: Rinse mouth with water.[2]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[3]Wear protective gloves and a lab coat. Avoid contact with skin.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P350: IF ON SKIN: Gently wash with soap and water.[2]
Eye Damage/Irritation May cause serious eye irritation or damage.[2][3][4]Wear safety glasses or goggles.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so - continue rinsing.[2]
Respiratory Irritation May be harmful if inhaled or cause respiratory irritation.[2][4]Work in a well-ventilated area or under a chemical fume hood.P260: Do not breathe dust/fume/gas/mist/vapours/spray. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][4]

Experimental Workflow for Safe Disposal

The following diagram illustrates a generalized workflow for the safe handling and disposal of a research-grade chemical intermediate like this compound.

General Workflow for Chemical Intermediate Disposal cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal start Start: Need to Dispose of this compound assess 1. Hazard Assessment (Review available data for similar compounds) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Use a dedicated, compatible container) ppe->segregate label_waste 4. Label Container (Chemical Name, Hazards, Date) segregate->label_waste store 5. Secure Storage (Cool, dry, ventilated area) label_waste->store contact_ehs 6. Contact EHS Department (Arrange for waste pickup) store->contact_ehs disposal 7. Licensed Vendor Disposal (Incineration or other approved method) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。